(R)-3-Aminopiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3R)-piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUGKEHLRUVPAN-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349860 | |
| Record name | (R)-3-AMINOPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127294-73-9 | |
| Record name | (R)-3-AMINOPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-piperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of (R)-3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Aminopiperidine is a chiral heterocyclic amine that serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry and reactive amino group make it a valuable intermediate, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its role in synthetic pathways.
Core Physical and Chemical Data
The physical and chemical properties of this compound can vary depending on whether it is in its free base form, a salt, or has a protecting group. The following tables summarize the key quantitative data for the free base, its commonly used dihydrochloride salt, and its N-Boc protected form.
Table 1: Physical and Chemical Properties of this compound (Free Base)
| Property | Value | Reference(s) |
| CAS Number | 127294-73-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₁₂N₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 100.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Off-white to yellow solid | --INVALID-LINK-- |
| Boiling Point | 157.9 ± 8.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 0.910 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 10.49 ± 0.20 (Predicted) | --INVALID-LINK-- |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | --INVALID-LINK--, --INVALID-LINK-- |
Table 2: Physical and Chemical Properties of this compound Dihydrochloride
| Property | Value | Reference(s) |
| CAS Number | 334618-23-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₁₂N₂ · 2HCl | --INVALID-LINK-- |
| Molecular Weight | 173.08 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | 190-195 °C | --INVALID-LINK-- |
| Boiling Point | 241.9 °C at 760 mmHg (Estimated) | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
| Optical Rotation [α]/D | -2.0 ± 0.5° (c = 1 in H₂O) | --INVALID-LINK-- |
Table 3: Physical and Chemical Properties of (R)-3-(Boc-Amino)piperidine
| Property | Value | Reference(s) |
| CAS Number | 309956-78-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₂₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 200.28 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | 121.0 to 125.0 °C | --INVALID-LINK-- |
| Boiling Point | 304.8 ± 31.0 °C (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in methanol and ethanol | --INVALID-LINK-- |
| Optical Rotation [α]22/D | +3.2° (c = 0.5 in DMF) | --INVALID-LINK-- |
| Storage Temperature | 2–8 °C | --INVALID-LINK-- |
Experimental Protocols
The determination of the physical properties listed above is conducted using standard laboratory techniques. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of solid derivatives of this compound is determined using the capillary method, often with an automated apparatus like a Mel-Temp or DigiMelt.[1]
-
Sample Preparation: A small amount of the dry, finely powdered solid is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the solid to a height of 2-3 mm.[2][3]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The starting temperature is set to approximately 15-20°C below the expected melting point.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.[1]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1.0°C).
Boiling Point Determination (Thiele Tube Method)
For liquid forms or the free base, the boiling point can be determined using a small sample volume with a Thiele tube.[4][5]
-
Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.[6][7]
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[4]
-
Measurement: The Thiele tube is heated gently at the side arm. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[4][6]
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[4]
Optical Rotation Measurement (Polarimetry)
The chirality of this compound is confirmed by measuring its optical rotation using a polarimeter.[8][9]
-
Sample Preparation: A solution of the compound is prepared by accurately weighing a specific amount of the substance and dissolving it in a known volume of a specified solvent (e.g., water for the dihydrochloride salt) to a precise concentration (c), typically in g/100mL.
-
Apparatus Setup: The polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then transferred to a sample cell of a known path length (l), typically in decimeters.
-
Measurement: Monochromatic light (usually the sodium D-line at 589 nm) is passed through the sample. The instrument measures the angle (α) by which the plane of polarized light is rotated by the chiral molecules in the solution.[9][10]
-
Data Calculation and Recording: The observed rotation (α) is used to calculate the specific rotation [α], a standardized physical constant, using the formula: [α] = α / (l × c). The direction of rotation is noted as dextrorotatory (+) or levorotatory (-).
Role in Pharmaceutical Synthesis
This compound is a key chiral intermediate in the synthesis of several DPP-4 inhibitors. The following workflow illustrates its incorporation in the synthesis of Alogliptin.
Caption: Synthetic workflow for Alogliptin highlighting the role of this compound.
In this synthesis, the piperidine nitrogen of this compound acts as a nucleophile, displacing the chlorine atom on the pyrimidinedione ring of the advanced intermediate to form the final Alogliptin molecule.[11] This reaction underscores the importance of this compound as a source of chirality and a key structural motif in the final drug product. Similar synthetic strategies are employed for other gliptins, such as Linagliptin.[12]
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. Optical rotation - Wikipedia [en.wikipedia.org]
- 9. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 12. cbijournal.com [cbijournal.com]
(R)-3-Aminopiperidine CAS number and molecular structure
This technical guide provides a comprehensive overview of (R)-3-Aminopiperidine, a critical chiral intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Core Compound Information
This compound is a chiral cyclic amine that serves as a vital building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the target molecules.
Molecular Structure and Identifiers
The molecular structure of this compound consists of a piperidine ring with an amino group at the 3-position in the (R)-configuration.
Molecular Structure:
| Identifier | Value | Reference(s) |
| CAS Number | 127294-73-9 | |
| Molecular Formula | C5H12N2 | [1] |
| Molecular Weight | 100.17 g/mol | [1] |
| IUPAC Name | (3R)-piperidin-3-amine | [2] |
| SMILES | N[C@@H]1CCCNC1 | |
| InChI Key | GGPNYXIOFZLNKW-ZJIMSODOSA-N |
Physicochemical Properties of Derivatives
Quantitative data for this compound and its commonly used derivatives are summarized below.
| Property | This compound Dihydrochloride | (R)-3-(Boc-amino)piperidine |
| CAS Number | 334618-23-4 | 309956-78-3 |
| Molecular Formula | C5H14Cl2N2 | C10H20N2O2 |
| Molecular Weight | 173.08 g/mol | 200.28 g/mol |
| Appearance | Solid | White powder |
| Melting Point | 190-195 °C | 121.0 to 125.0 °C |
| Solubility | Good solubility in water | Soluble in ethanol and methanol |
| Optical Activity | [α]/D -2.0±0.5°, c = 1 in H2O | Not specified |
Pharmaceutical Significance and Applications
This compound is a key structural motif in a number of active pharmaceutical ingredients (APIs), most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. These oral hypoglycemic agents are used for the treatment of type 2 diabetes.
The primary application of this compound is in the synthesis of Alogliptin and Linagliptin, both potent and selective DPP-4 inhibitors.[3][4][5] The chirality at the 3-position of the piperidine ring is essential for the high affinity and selectivity of these drugs for the DPP-4 enzyme.
Mechanism of Action: DPP-4 Inhibition
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, drugs derived from this compound increase the circulating levels of active GLP-1 and GIP, leading to improved glycemic control.[8][9]
The following diagram illustrates the signaling pathway of DPP-4 inhibition.
Synthesis of this compound
Several synthetic routes to this compound have been developed, often starting from chiral precursors or employing asymmetric synthesis methodologies. Below are summaries of key experimental protocols.
Synthesis from D-Glutamic Acid
This method involves a multi-step synthesis starting from the readily available chiral building block, D-glutamic acid.[10]
Experimental Workflow:
Detailed Methodology: A detailed, step-by-step protocol for this synthesis is outlined in patent literature.[10] The key transformations involve the protection of the amino group and esterification of the carboxylic acid, followed by reduction of the ester, activation of the resulting hydroxyl group, intramolecular cyclization to form the piperidine ring, and final deprotection to yield the desired product.
Asymmetric Synthesis using Transaminase
A biocatalytic approach using a transaminase enzyme offers a green and efficient route to this compound derivatives.[11][12]
Experimental Protocol Outline:
-
Substrate Preparation: An N-protected 3-piperidone (e.g., N-Boc-3-piperidone or N-Cbz-3-piperidone) is used as the substrate.
-
Enzymatic Reaction: The protected 3-piperidone is subjected to an asymmetric amination reaction catalyzed by a specific ω-transaminase in the presence of an amino donor (e.g., isopropylamine). The reaction is typically carried out in a buffered aqueous solution, sometimes with an organic co-solvent, at a controlled pH and temperature.
-
Workup and Isolation: After the reaction is complete, the product, N-protected this compound, is extracted from the reaction mixture using an organic solvent.
-
Deprotection: The protecting group (Boc or Cbz) is removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenolysis for Cbz) to yield this compound, which can then be converted to its salt form, such as the dihydrochloride.
Synthesis via Chiral Resolution
Another common approach involves the synthesis of racemic 3-aminopiperidine followed by resolution of the enantiomers.
Experimental Protocol Outline:
-
Salt Formation: Racemic 3-aminopiperidine is reacted with a chiral resolving agent, such as D-mandelic acid, in a suitable solvent.[4]
-
Diastereomeric Crystallization: The two diastereomeric salts formed will have different solubilities, allowing for the selective crystallization of one diastereomer.
-
Isolation and Liberation of the Free Base: The crystallized diastereomeric salt of this compound is isolated by filtration. The free this compound is then liberated by treatment with a base.
Analytical Data
While a comprehensive set of fully assigned spectra is beyond the scope of this guide, representative spectral data information is provided below.
| Analytical Technique | Data Reference |
| 1H NMR | [13][14][15] |
| 13C NMR | [15][16] |
| IR Spectroscopy | [15] |
| Mass Spectrometry | [12][17] |
Note on Spectral Data: The 13C NMR spectra of Boc-protected piperidines may show broadened signals for the carbon atoms adjacent to the nitrogen due to the presence of rotamers.[15]
Safety Information
This compound dihydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.
This guide provides a foundational understanding of this compound for its application in research and development. For detailed, specific protocols and safety procedures, it is essential to consult the primary literature and relevant safety data sheets.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound Dihydrochloride | LGC Standards [lgcstandards.com]
- 3. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | 127294-73-9 | FA152871 | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 8. Alogliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 9. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 10. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 13. (R)-3-(Boc-Amino)piperidine(309956-78-3) 1H NMR spectrum [chemicalbook.com]
- 14. This compound(127294-73-9) 1H NMR spectrum [chemicalbook.com]
- 15. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Chiral Synthesis of 3-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core strategies for the chiral synthesis of 3-aminopiperidine derivatives, a critical structural motif in numerous pharmaceutical agents. The guide provides a detailed overview of key methodologies, complete with experimental protocols and comparative data, to aid researchers in the selection and implementation of the most suitable synthetic routes for their drug discovery and development endeavors.
The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs such as the dipeptidyl peptidase-4 (DPP-4) inhibitors alogliptin and linagliptin, which are used in the treatment of type 2 diabetes.[1] The chirality of the 3-amino group is often crucial for biological activity, making enantioselective synthesis a key challenge and a primary focus of research in this area.[2]
This guide will delve into four principal strategies for obtaining enantiomerically pure 3-aminopiperidine derivatives:
-
Biocatalytic Asymmetric Synthesis: Leveraging the high selectivity of enzymes to achieve high enantiopurity.
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature.
-
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction.
-
Classical Resolution: Separating enantiomers from a racemic mixture.
Each section will provide a detailed description of the methodology, a representative experimental protocol, and a summary of quantitative data to allow for easy comparison of the different approaches.
Biocatalytic Asymmetric Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity, mild reaction conditions, and a greener footprint compared to traditional chemical methods. Two prominent biocatalytic approaches for the synthesis of chiral 3-aminopiperidine derivatives are the use of transaminases and multi-enzyme cascades.
Asymmetric Amination using ω-Transaminases
ω-Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. This method allows for the direct asymmetric synthesis of chiral amines from prochiral ketones, often with excellent enantiomeric excess (ee). For the synthesis of 3-aminopiperidine derivatives, a common starting material is an N-protected 3-piperidone.
Experimental Protocol: Synthesis of (R)-N-Benzyl-3-aminopiperidine using ω-Transaminase [3]
-
Reaction Setup: 100 g of isopropylamine is dissolved in 100 mL of water, and the pH is adjusted to 8.0 with a hydrochloric acid solution under an ice water bath. 80 mL of tetrahydrofuran is added, and the solution is diluted to 700 mL with 0.1 M, pH=8.0 Tris-HCl buffer and preheated to 50°C.
-
Substrate Addition: A solution of 50 g of N-benzyl-3-piperidone in 200 mL of tetrahydrofuran is added to the reaction mixture.
-
Enzyme and Cofactor Addition: 1 g of ω-transaminase lyophilized powder and 0.8 g of pyridoxal phosphate (PLP) are added.
-
Reaction Conditions: The reaction is maintained at 50°C, and the pH is controlled at 8.0 with a 20% isopropylamine solution for 18 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solid is removed by filtration. The mother liquor is extracted three times with ethyl acetate. The combined organic phases are dried and concentrated to obtain (R)-N-benzyl-3-aminopiperidine as a colorless oil.
Deprotection to (R)-3-Aminopiperidine [3]
-
45.0 g of (R)-N-benzyl-3-aminopiperidine and 4.5 g of Pd/C are added to 400 mL of acetic acid solution.
-
The mixture is reacted under 30 kg of pressure at room temperature for 24 hours.
-
After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to yield the product.
Quantitative Data for Transaminase-Mediated Synthesis
| Substrate | Protecting Group | Enzyme | Yield (%) | ee (%) | Reference |
| N-Boc-3-piperidone | Boc | Immobilized ω-TA | >99 | >99 | [1] |
| N-Cbz-3-piperidone | Cbz | ω-TA | 85.7 | 99.3 | [3] |
| N-Benzyl-3-piperidone | Benzyl | ω-TA | 90.9 | 99.0 | [3] |
Logical Relationship of Transaminase-Catalyzed Synthesis
Caption: Transaminase-catalyzed asymmetric amination workflow.
Chemoenzymatic Cascade using Galactose Oxidase and Imine Reductase
A powerful chemoenzymatic strategy combines the oxidation of an amino alcohol by galactose oxidase (GOase) with an in-situ cyclization and subsequent reduction by an imine reductase (IRED) to produce chiral cyclic amines.[4][5] This one-pot cascade can prevent the racemization of labile intermediates and produce products with high enantiopurity.[4][5]
Experimental Protocol: Synthesis of L-3-N-Cbz-aminopiperidine [5]
-
Reaction Setup: The reaction is performed with 3 mM N-Cbz-protected L-ornithinol in NaPi buffer (pH 7.5) at 30°C and 200 rpm for 16 hours.
-
Enzyme Addition: Galactose oxidase (GOase) and an imine reductase (IRED) are added to the reaction mixture.
-
Work-up and Purification: The product is extracted and isolated using a simple acid-base wash.
Quantitative Data for Chemoenzymatic Cascade
| Starting Material | Product | Isolated Yield (%) | Enantiopurity | Reference |
| N-Cbz-L-ornithinol | L-3-N-Cbz-aminopiperidine | 16 | High | [5] |
| N-Cbz-L-lysinol | L-3-N-Cbz-aminoazepane | 54 | High | [5] |
Signaling Pathway of the Chemoenzymatic Cascade
Caption: Chemoenzymatic cascade for 3-aminopiperidine synthesis.
Chiral Pool Synthesis from L-Glutamic Acid
A common strategy for synthesizing chiral molecules is to start from readily available and inexpensive chiral building blocks from nature, such as amino acids. L-glutamic acid is a versatile starting material for the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives through a multi-step route.[6]
Experimental Protocol: Multi-step Synthesis from L-Glutamic Acid [6]
-
Esterification: To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added drop-wise. The reaction is stirred at room temperature for 12 hours. The solvent is evaporated to give the crude dimethyl ester as an HCl salt in quantitative yield.
-
Boc-Protection: To a stirred solution of the dimethyl ester (10 g, 57 mmol) in CH2Cl2 (120 mL) at 0°C is added triethylamine (32 mL, 228 mmol), (Boc)2O (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g). The reaction is stirred at room temperature for 6 hours. After work-up, the N-Boc protected diester is obtained in 92% yield.
-
Reduction: To a stirred solution of the N-Boc protected diester (5 g, 17.28 mmol) in THF (100 mL) at 0°C is added NaBH4 (3.2 g, 86.4 mmol) portion-wise, followed by the drop-wise addition of methanol (7 mL, 172.8 mmol). The reaction is stirred at room temperature for 12 hours. After work-up and purification, the corresponding diol is obtained in 82% yield.
-
Tosylation: To a stirred solution of the diol (3 g, 12.85 mmol) in CHCl3 (60 mL) at 0°C is added triethylamine (4.8 mL, 34.24 mmol), p-TsCl (5.4 g, 28.28 mmol), and DMAP (0.42 g). The reaction is stirred at room temperature for 12 hours. The crude ditosylate is obtained in quantitative yield and used in the next step without further purification.
-
Cyclization: To the crude ditosylate (0.53 g, 1.0 mmol) is added cyclohexylamine (1.7 mL, 15 mmol), and the reaction mixture is stirred for 12 hours. After work-up and purification by column chromatography, the desired 3-(N-Boc-amino)piperidine derivative is obtained.
Quantitative Data for Synthesis from L-Glutamic Acid
| Amine for Cyclization | Overall Yield (%) | Reference |
| Cyclohexylamine | 44-55 | |
| Benzylamine | 44-55 | |
| Other primary amines | 44-55 |
Workflow for Synthesis from L-Glutamic Acid
Caption: Multi-step synthesis of 3-aminopiperidine derivatives.
Asymmetric Catalysis
Asymmetric catalysis provides a powerful and versatile platform for the synthesis of chiral molecules. For 3-aminopiperidine derivatives, several innovative catalytic methods have been developed.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction and a final reduction step, provides access to a wide variety of enantioenriched 3-substituted piperidines.[7][8][9] This method is notable for its broad functional group tolerance and excellent enantioselectivity.[7][8][9]
Experimental Protocol: Three-Step Synthesis of Enantioenriched 3-Arylpiperidines [7][8][9]
A detailed experimental protocol for this multi-step synthesis is highly specific to the substrate and catalyst system and can be found in the supporting information of the cited literature. The general workflow is outlined below.
-
Partial Reduction of Pyridine: Pyridine is activated and partially reduced to a dihydropyridine derivative.
-
Rh-catalyzed Asymmetric Carbometalation: The dihydropyridine is reacted with an arylboronic acid in the presence of a chiral rhodium catalyst to afford a 3-substituted tetrahydropyridine in high yield and enantioselectivity.
-
Reduction: The resulting tetrahydropyridine is reduced to the corresponding 3-substituted piperidine.
Quantitative Data for Rh-Catalyzed Asymmetric Synthesis
A comprehensive table of various arylboronic acids with corresponding yields and enantioselectivities can be compiled from the supplementary data of the primary literature.
| Arylboronic Acid | Yield (%) | ee (%) | Reference |
| Phenylboronic acid | High | Excellent | [7][8][9] |
| Substituted arylboronic acids | High | Excellent | [7][8][9] |
| Heteroarylboronic acids | High | Excellent | [7][8][9] |
Logical Relationship of Rh-Catalyzed Synthesis
Caption: Rh-catalyzed asymmetric synthesis of 3-substituted piperidines.
Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines
This two-step approach involves an initial 'clip' step, which is a cross-metathesis reaction, followed by a 'cycle' step, an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst.[10][11][12][13] This method is particularly useful for the synthesis of 3-spiropiperidines.
Experimental Protocol: 'Clip-Cycle' Synthesis [10][11][12][13]
-
'Clip' Step (Cross-Metathesis): An N-Cbz-protected 1-amino-hex-5-ene is reacted with a thioacrylate in the presence of a Grubbs catalyst to form the corresponding E-isomer product in high yield.
-
'Cycle' Step (Asymmetric Aza-Michael Cyclization): The product from the 'clip' step is cyclized in the presence of a chiral phosphoric acid catalyst (20 mol%) in a suitable solvent for 24-48 hours to yield the enantioenriched 3-spiropiperidine.
Quantitative Data for 'Clip-Cycle' Synthesis
| Substrate | Yield (%) | er | Reference |
| N-Cbz-2-spirocyclohexylhex-5-ene | Up to 87 | 96:4 | [10][11][12][13] |
| Various substituted 1-amino-hex-5-enes | 43-91 (Clip step) | Up to 97:3 (Cycle step) | [10][11][12] |
Experimental Workflow of 'Clip-Cycle' Synthesis
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. scispace.com [scispace.com]
- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 12. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - White Rose Research Online [eprints.whiterose.ac.uk]
- 13. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines | CoLab [colab.ws]
Spectroscopic Profile of (R)-3-Aminopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-3-Aminopiperidine, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectroscopic data for the free base form, this document presents a combination of experimental data for its salt form and predicted data for the free base, based on established spectroscopic principles.
Introduction
This compound is a versatile chiral amine that serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its stereochemistry and functional groups make it an important component in the development of enzyme inhibitors and other therapeutic molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and manufacturing.
This guide summarizes the available and predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also provided.
Spectroscopic Data
The following sections present the spectroscopic data for this compound. It is important to note that the NMR and MS data presented are from a published patent for the dihydrobromide salt, while the IR and all data for the free base are predicted based on the analysis of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data of this compound Dihydrobromide (in DMSO-d₆, 400 MHz) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.62 | s | 2H | NH₂⁺ |
| 8.65 | s | 3H | NH₃⁺ |
| 3.43 | d, J=11.3Hz | 2H | H-2ax, H-6ax |
| 3.18 | d, J=12.2Hz | 1H | H-2eq |
| 2.90 | t, J=11.2Hz | 1H | H-6eq |
| 2.76 | t, J=11.7Hz | 1H | H-3ax |
| 2.05 | d, J=11.7Hz | 1H | H-5ax |
| 1.87 | d, J=12.1Hz | 1H | H-4ax |
| 1.74 | d, J=11.9Hz | 1H | H-5eq |
| 1.61 | d, J=11.3Hz | 1H | H-4eq |
Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound (Free Base)
| Chemical Shift (δ) ppm | Assignment |
| ~53 | C-2 |
| ~48 | C-6 |
| ~47 | C-3 |
| ~34 | C-4 |
| ~25 | C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Data for this compound (Free Base)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1470 - 1440 | Medium | C-H bend (CH₂) |
| 1150 - 1050 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Table 4: Mass Spectrometry Data of this compound Dihydrobromide [1]
| m/z | Interpretation |
| 101 | [M+H]⁺ (protonated molecule) |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound (Free Base)
| m/z | Interpretation |
| 100 | M⁺ (Molecular ion) |
| 83 | [M-NH₃]⁺ |
| 71 | [M-C₂H₅N]⁺ |
| 56 | [M-C₃H₆N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the analyte.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Process the FID, phase the spectrum, and reference it to the solvent peak.
-
IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of the analyte.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellets for solids, salt plates for neat liquids)
-
Potassium bromide (KBr), spectroscopic grade
-
This compound sample
Procedure (for a solid sample using KBr pellet):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
Objective: To obtain the mass spectrum of the analyte.
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
Solvent for sample introduction (e.g., methanol, acetonitrile, water)
-
This compound sample
Procedure (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid to promote protonation).
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the techniques and the information they provide.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships in the spectroscopic characterization of this compound.
References
The Pivotal Role of (R)-3-Aminopiperidine and its Analogs in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (R)-3-aminopiperidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent chirality and conformational rigidity make it an ideal building block for designing potent and selective ligands for various therapeutic targets. This technical guide provides an in-depth exploration of the biological activity of this compound and its analogs, with a primary focus on their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. This document will delve into the quantitative structure-activity relationships, detailed experimental protocols, and the intricate signaling pathways modulated by these compounds.
Introduction to this compound and its Therapeutic Significance
This compound is a chiral cyclic amine that has garnered significant attention in the pharmaceutical industry due to its presence in several approved drugs.[1] Its rigid piperidine ring constrains the molecule into a specific conformation, which can lead to high-affinity interactions with biological targets. The (R)-enantiomer, in particular, has been found to be crucial for the activity of many of these drugs, highlighting the importance of stereochemistry in their pharmacological effects. The primary therapeutic application of this compound analogs has been in the management of type 2 diabetes mellitus through the inhibition of DPP-4.[2]
Quantitative Analysis of Biological Activity: DPP-4 Inhibition
The primary mechanism of action for many clinically relevant this compound analogs is the inhibition of the serine protease DPP-4. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, these analogs increase the circulating levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4] The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound/Analog | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Alogliptin | DPP-4 | < 7 | - | - |
| Trelagliptin | DPP-4 | 4.2 | - | - |
| (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one analog 24 | DPP-4 | 70 | - | - |
| (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one analog 25 | DPP-4 | 70 | - | - |
| 1,2,3-triazole-5-carboximidamide derivative 2 | DPP-4 | 6570 | - | - |
| β-amino amide with triazolopiperazine 3 | DPP-4 | 2 | - | - |
| β-amino amide with triazolopiperazine 4 | DPP-4 | 2 | - | - |
| Thiazole-clubbed quinazoline derivative 27 | DPP-4 | 1.12 | Linagliptin | - |
| 3-aminocoumarin derivative 31 | DPP-4 | 3160 | - | - |
| (R)-3-amino-1-(2-benzoyl-1,2-diazepan-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one (40) | DPP-4 | Strong in vitro | - | - |
| 4-benzylpiperidine derivative (1) | DPP-4 | 1600 | - | - |
| 2-benzylpyrrolidine derivative (2) | DPP-4 | 300 | - | - |
| phenethyl-piperazine derivative (3) | DPP-4 | 1200 | - | - |
Table 1: In Vitro DPP-4 Inhibitory Activity of this compound Analogs and Other Derivatives. [5][6]
Experimental Protocols
Synthesis of a Representative this compound Analog: Alogliptin
The synthesis of Alogliptin, a potent and selective DPP-4 inhibitor, serves as a representative example of the preparation of this compound analogs. The following is a generalized multi-step synthetic route.[7][8][9]
Experimental Workflow for Alogliptin Synthesis
Caption: Generalized synthetic workflow for Alogliptin.
Step-by-Step Protocol:
-
Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile:
-
To a solution of 6-chloro-3-methyluracil in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), add sodium hydride (NaH) and lithium bromide (LiBr).
-
Add 2-(bromomethyl)benzonitrile to the reaction mixture and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield the intermediate.[7]
-
-
Synthesis of Alogliptin (free base):
-
In a reaction vessel, combine 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, this compound dihydrochloride, and potassium carbonate in a mixture of isopropanol and water.[9]
-
Heat the mixture to 50-70°C and monitor the reaction by TLC.[9]
-
After the reaction is complete, filter the hot solution to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Alogliptin free base as a solid.[9]
-
-
Formation of Alogliptin Benzoate:
-
Dissolve the crude Alogliptin free base in absolute ethanol with heating.[9]
-
Add a solution of benzoic acid in ethanol to the Alogliptin solution.
-
Cool the mixture to room temperature to allow for the precipitation of Alogliptin benzoate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[9]
-
In Vitro DPP-4 Inhibition Assay
The following protocol is a general guideline for determining the in vitro inhibitory activity of this compound analogs against DPP-4 using a fluorometric assay. Commercial kits are widely available and their specific instructions should be followed.[10][11]
Experimental Workflow for DPP-4 Inhibition Assay
Caption: General workflow for a fluorometric DPP-4 inhibition assay.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Alogliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and the positive control in DMSO.
-
Create a series of dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Dilute the DPP-4 enzyme and the fluorogenic substrate to their working concentrations in assay buffer as recommended by the supplier.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add a specific volume of the diluted test compounds or positive control.
-
For control wells, add the same volume of assay buffer with DMSO (vehicle control) or a known inhibitor (positive control).
-
Add the diluted DPP-4 enzyme solution to all wells except for the blank (substrate control) wells.
-
Incubate the plate at 37°C for a predefined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates) kinetically over a period of 30-60 minutes.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways
GLP-1 Dependent Pathway for Glycemic Control
The primary therapeutic effect of this compound-based DPP-4 inhibitors is mediated through the potentiation of the incretin hormone signaling pathway.
Caption: GLP-1 dependent signaling pathway of DPP-4 inhibitors.
Inhibition of DPP-4 by this compound analogs prevents the degradation of active GLP-1 and GIP.[3] The elevated levels of these incretin hormones then act on their respective receptors on pancreatic β-cells and α-cells. This leads to a glucose-dependent increase in insulin secretion from β-cells and a suppression of glucagon secretion from α-cells. The combined effect of these actions results in lower blood glucose levels, particularly in the postprandial state.[4]
GLP-1 Independent Pathway: Vasodilation
Recent studies have suggested that DPP-4 inhibitors may exert cardiovascular benefits through mechanisms independent of GLP-1 signaling. One such proposed pathway involves the direct effect of these inhibitors on vascular endothelial cells, leading to vasodilation.
Caption: Proposed GLP-1 independent vasodilation pathway.
Studies have shown that the DPP-4 inhibitor Alogliptin can induce vasodilation in a GLP-1-independent manner.[12] This effect is proposed to be mediated by the inhibition of DPP-4 on endothelial cells, leading to the activation of a signaling cascade involving Src kinase, Akt, and endothelial nitric oxide synthase (eNOS).[12] The subsequent phosphorylation and activation of eNOS result in increased production of nitric oxide (NO), a potent vasodilator, which then acts on the surrounding smooth muscle cells to cause relaxation and an increase in blood vessel diameter.
Conclusion
This compound and its analogs represent a cornerstone in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. Their unique structural features contribute to their high potency and selectivity. The ability to modulate the incretin signaling pathway has proven to be a highly effective strategy for glycemic control. Furthermore, emerging evidence of GLP-1 independent effects, such as direct vasodilation, suggests that these compounds may offer additional cardiovascular benefits. The synthetic routes and assay methodologies detailed in this guide provide a framework for the continued exploration and optimization of this important class of therapeutic agents. Future research will likely focus on further elucidating the full spectrum of their biological activities and leveraging this knowledge to design next-generation therapies with improved efficacy and safety profiles.
References
- 1. abcam.cn [abcam.cn]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. CN104672210A - Preparation method of alogliptin and alogliptin benzoate - Google Patents [patents.google.com]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Technical Guide to the Synthesis of (R)-3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Aminopiperidine is a critical chiral building block in the pharmaceutical industry, forming the core of numerous approved drugs, including the blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors alogliptin and linagliptin, which are used in the treatment of type 2 diabetes. The precise stereochemical orientation of the amino group at the C3 position of the piperidine ring is paramount for biological activity, making the efficient and enantioselective synthesis of the (R)-enantiomer a subject of intense research and development. This technical guide provides an in-depth review of the principal synthetic routes to this compound, offering detailed experimental protocols, comparative quantitative data, and visual representations of the core synthetic strategies.
Core Synthetic Strategies
The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:
-
Biocatalytic Synthesis: Leveraging the high selectivity of enzymes, this modern approach offers a green and efficient route to the desired enantiomer. Transaminases are prominently used for the asymmetric amination of a prochiral ketone precursor.
-
Chiral Resolution: This classical method involves the separation of a racemic mixture of 3-aminopiperidine through the formation of diastereomeric salts with a chiral resolving agent. Subsequent separation and liberation of the desired enantiomer yield the final product.
-
Synthesis from the Chiral Pool: This strategy utilizes readily available and enantiomerically pure starting materials from nature, such as amino acids, to construct the chiral piperidine ring through a series of chemical transformations.
A fourth, and increasingly important, approach is Asymmetric Synthesis , where the chiral center is introduced enantioselectively using a chiral catalyst, such as a rhodium complex in asymmetric hydrogenation.
Quantitative Comparison of Synthetic Routes
The choice of synthetic route often depends on factors such as scalability, cost of goods, and desired enantiomeric purity. The following table summarizes key quantitative data for the different approaches.
| Synthetic Route | Key Transformation | Starting Material | Typical Yield | Enantiomeric Excess (e.e.) | Key Reagents/Catalysts |
| Biocatalytic | Asymmetric Amination | N-Boc-3-piperidone | >90% | >99% | ω-Transaminase, Isopropylamine, PLP |
| Chiral Resolution | Diastereomeric Salt Formation | Racemic 3-aminopiperidine | ~40-50% (for the desired enantiomer) | >99% after recrystallization | Dibenzoyl-D-tartaric acid, Methanol |
| Chiral Pool | Multi-step synthesis including cyclization | D-Glutamic Acid | ~40-50% (overall) | >99% | Thionyl chloride, Boc-anhydride, NaBH₄, TsCl |
| Asymmetric Synthesis | Asymmetric Hydrogenation | N-Boc-3-aminopyridine | High | High | Rhodium catalyst with chiral ligand |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes.
Caption: Biocatalytic synthesis of this compound.
Caption: Chiral resolution of racemic 3-aminopiperidine.
Caption: Synthesis of this compound from the chiral pool.
Detailed Experimental Protocols
Biocatalytic Synthesis via Asymmetric Amination
This protocol is adapted from a representative transaminase-based synthesis.
Materials:
-
N-Boc-3-piperidone
-
ω-Transaminase (e.g., from Aspergillus terreus)
-
Isopropylamine (IPA)
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid in ethanol (2M)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, a solution of isopropylamine in water is prepared, and the pH is adjusted to 8.5 with aqueous hydrochloric acid.[1] To this, Tris-HCl buffer and dimethyl sulfoxide are added. The mixture is preheated to 45°C.
-
Substrate Addition: A solution of N-Boc-3-piperidone in dimethyl sulfoxide is added to the reaction mixture.[1]
-
Enzyme Addition: ω-Transaminase and PLP are added to initiate the reaction. The pH is maintained at 8.5 by the controlled addition of a 20% isopropylamine solution.[1]
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC until completion (typically 24 hours).
-
Work-up: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-(R)-3-aminopiperidine.
-
Deprotection: The crude product is dissolved in a 2M solution of HCl in ethanol and stirred overnight at room temperature.[1] The resulting precipitate, this compound dihydrochloride, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Chiral Resolution using Dibenzoyl-D-tartaric Acid
This protocol outlines a typical procedure for the resolution of racemic 3-aminopiperidine.
Materials:
-
Racemic 3-aminopiperidine
-
Dibenzoyl-D-tartaric acid
-
Methanol
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation: Racemic 3-aminopiperidine is dissolved in methanol. A solution of dibenzoyl-D-tartaric acid in methanol is added. The mixture is heated to reflux and then allowed to cool slowly to room temperature to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: The crystalline precipitate, the this compound-dibenzoyl-D-tartrate salt, is collected by filtration and washed with cold methanol. The enantiomeric purity can be enhanced by recrystallization from methanol.
-
Liberation of the Free Amine: The isolated diastereomeric salt is suspended in a biphasic mixture of water and ethyl acetate. A sodium hydroxide solution is added to basify the aqueous layer (pH > 12), liberating the free amine.
-
Extraction and Isolation: The layers are separated, and the aqueous layer is further extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Synthesis from D-Glutamic Acid
This multi-step synthesis leverages the inherent chirality of D-glutamic acid.[2]
Materials:
-
D-Glutamic acid
-
Thionyl chloride
-
Methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP)
-
Sodium borohydride (NaBH₄)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH)
-
Appropriate solvents (e.g., CH₂Cl₂, THF)
Procedure:
-
Esterification: D-Glutamic acid is esterified by reacting with thionyl chloride in methanol to produce the corresponding dimethyl ester.
-
N-Protection: The amino group of the diester is protected with a Boc group using Boc₂O, triethylamine, and a catalytic amount of DMAP in dichloromethane.
-
Reduction: The diester is reduced to the corresponding diol using sodium borohydride in a suitable solvent.
-
Hydroxyl Activation: The primary hydroxyl groups of the diol are activated, for example, by conversion to tosylates using p-toluenesulfonyl chloride and a base.
-
Cyclization: Intramolecular cyclization is induced by treatment with a strong base, such as sodium hydride, to form the protected piperidine ring.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield this compound.
Conclusion
The synthesis of this compound is a well-developed field with multiple viable routes. Biocatalytic methods stand out for their high efficiency and enantioselectivity, aligning with the principles of green chemistry. Chiral resolution remains a robust and scalable, albeit less atom-economical, option. Synthesis from the chiral pool offers an elegant way to leverage nature's stereochemical control, though it often involves multiple synthetic steps. The continuous development of asymmetric catalytic methods promises even more direct and efficient access to this crucial pharmaceutical building block. The choice of the optimal synthetic strategy will ultimately be dictated by project-specific requirements, including cost, scale, and regulatory considerations.
References
The Enantiomers of 3-Aminopiperidine: A Technical Guide to their Discovery, Synthesis, and Application
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the enantiomers of 3-aminopiperidine. This chiral scaffold is a critical pharmacophore, most notably as a cornerstone for a class of highly successful dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This document details the evolution of synthetic and resolution methodologies, presents key physicochemical data, and outlines detailed experimental protocols for the preparation of these valuable chiral building blocks.
Introduction: The Rise of a Privileged Scaffold
The significance of optically pure 3-aminopiperidine, particularly the (R)-enantiomer, surged with the discovery of its role as a key structural component in several blockbuster drugs. These include the gliptins, such as alogliptin, linagliptin, and trelagliptin, which are potent and selective inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). The precise stereochemical orientation of the amino group on the piperidine ring is crucial for the high-affinity binding to the active site of DPP-4, highlighting the critical need for robust and scalable methods to access the individual enantiomers.
Historically, the preparation of enantiomerically pure 3-aminopiperidine has followed three main strategic paths:
-
Chiral Resolution of the Racemate: This classical approach involves the separation of the racemic mixture by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.
-
Synthesis from the Chiral Pool: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids (e.g., D-glutamic acid, D-ornithine), and employs a series of chemical transformations to construct the chiral piperidine ring.
-
Asymmetric Synthesis: More contemporary methods focus on the stereoselective synthesis of one enantiomer from a prochiral precursor. A notable advancement in this area is the use of biocatalysis, particularly with ω-transaminases, which offers a greener and highly efficient route to the desired enantiomer.
This guide will delve into the technical details of these approaches, providing the necessary data and protocols for their practical application.
Physicochemical Properties
A summary of the key physical and chemical properties of racemic 3-aminopiperidine and its enantiomeric forms is provided below. It is important to note that data for the free bases of the pure enantiomers are less commonly reported in the literature than for their more stable salt or protected forms.
| Property | Racemic 3-Aminopiperidine | (R)-3-Aminopiperidine | (S)-3-Aminopiperidine |
| Molecular Formula | C₅H₁₂N₂ | C₅H₁₂N₂ | C₅H₁₂N₂ |
| Molecular Weight | 100.16 g/mol | 100.16 g/mol | 100.16 g/mol |
| Melting Point (°C) | 55-57[1] | Not commonly reported | Not commonly reported |
| Boiling Point (°C) | 168-170[1] | Not commonly reported | Not commonly reported |
| pKa (Predicted) | 10.49 ± 0.20[1] | Not commonly reported | Not commonly reported |
| Form | Light brown to brown solid[1] | Data not available | Colorless to light yellow liquid |
Table 1: Physical Properties of 3-Aminopiperidine Free Base.
| Property | Racemic 3-Aminopiperidine Dihydrochloride | This compound Dihydrochloride | (S)-3-Aminopiperidine Dihydrochloride |
| CAS Number | 138060-07-8 | 334618-23-4 | 334618-07-4 |
| Molecular Formula | C₅H₁₄Cl₂N₂ | C₅H₁₄Cl₂N₂ | C₅H₁₄Cl₂N₂ |
| Molecular Weight | 173.08 g/mol | 173.08 g/mol | 173.08 g/mol |
| Melting Point (°C) | 230 (dec.) | 190-195[2] | Not commonly reported |
| Specific Optical Rotation | Not applicable | [α]D²⁰ = -0.74 (c=0.5, CH₃OH) | [α]D = +2.0 ± 0.2° (c=5, H₂O) |
Table 2: Physical Properties of 3-Aminopiperidine Dihydrochloride Salts.
| Property | (R)-1-Boc-3-aminopiperidine | (S)-1-Boc-3-aminopiperidine |
| CAS Number | 188111-79-7 | 625471-18-3 |
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol | 200.28 g/mol |
| Melting Point (°C) | 60-70 | Not commonly reported (Gum or Semi-Solid) |
| Specific Optical Rotation | [α]D = -25.63 (c=0.31, EtOH) | [α]D = +26.0 (c=0.308, EtOH) |
Table 3: Physical Properties of N-Boc Protected 3-Aminopiperidine Enantiomers.
Biological Significance: Inhibition of DPP-4 Signaling
The pharmacological importance of this compound stems from its role as a key component of DPP-4 inhibitors. DPP-4 is a transmembrane glycoprotein and a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormone glucagon-like peptide-1 (GLP-1). GLP-1 is released from the gut in response to food intake and potentiates glucose-dependent insulin secretion from pancreatic β-cells. By inactivating GLP-1, DPP-4 plays a crucial role in regulating glucose homeostasis.
DPP-4 inhibitors, containing the this compound moiety, bind to the active site of DPP-4, preventing the degradation of GLP-1. This leads to increased circulating levels of active GLP-1, thereby enhancing insulin secretion, suppressing glucagon release, and ultimately lowering blood glucose levels in patients with type 2 diabetes. The signaling pathway is depicted below.
Methodologies for Enantioselective Preparation
Chiral Resolution via Diastereomeric Salt Formation
This classical method remains a viable and industrially applied strategy for obtaining enantiomerically pure 3-aminopiperidine. The principle lies in the reaction of the racemic amine with a chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.
A variety of chiral acids have been successfully employed for the resolution of 3-aminopiperidine, including dibenzoyl-L-tartaric acid, di(ortho-tolyl)-L-tartaric acid, N-acetyl-phenylalanine, and cyclic phosphoric acids.
This protocol describes a typical procedure for the resolution of racemic 3-aminopiperidine to obtain the (R)-enantiomer.
Materials:
-
Racemic 3-aminopiperidine dihydrochloride
-
Sodium hydroxide (e.g., 10-12% aqueous solution)
-
Methanol
-
Dibenzoyl-(D)-tartaric acid
-
Hydrochloric acid (e.g., 5-6 M solution in isopropanol)
-
Isopropanol
-
Water
Procedure:
-
Liberation of the Free Base: A suspension of racemic 3-aminopiperidine dihydrochloride in methanol is cooled in an ice-water bath. An aqueous solution of sodium hydroxide is added dropwise to neutralize the hydrochloride salt and liberate the free racemic 3-aminopiperidine. The reaction mixture is stirred at room temperature, and the precipitated sodium chloride is removed by filtration.
-
Diastereomeric Salt Formation: The methanolic solution of racemic 3-aminopiperidine is added to a solution of dibenzoyl-(D)-tartaric acid in methanol. The mixture is heated (e.g., to 60-70 °C) and then allowed to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the this compound dibenzoyl-(D)-tartrate.
-
Isolation and Purification of the Diastereomeric Salt: The precipitated solid is collected by filtration, washed with cold methanol, and dried. The diastereomeric excess (d.e.) of the salt can be improved by recrystallization from a suitable solvent such as methanol.
-
Liberation of the Enantiomerically Pure Amine: The resolved diastereomeric salt is suspended in a mixture of isopropanol and water. A solution of hydrochloric acid in isopropanol is added to protonate the amine and liberate the chiral acid. The mixture is heated to achieve a clear solution and then cooled to crystallize the desired this compound dihydrochloride.
-
Final Isolation: The crystalline this compound dihydrochloride is collected by filtration, washed with a suitable solvent (e.g., a mixture of methanol/water, then methanol), and dried under vacuum to yield the final product with high enantiomeric excess (e.e.).
Asymmetric Synthesis using ω-Transaminases
Biocatalysis offers an elegant and highly selective alternative for the synthesis of chiral amines. ω-Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a ketone substrate. By using an engineered or selected transaminase with high stereoselectivity, a prochiral ketone can be converted into a single enantiomer of the corresponding amine with high conversion and enantiomeric excess.
For the synthesis of this compound, the substrate is typically an N-protected 3-piperidone (e.g., N-Boc-3-piperidone). The Boc protecting group is used to improve the substrate's properties for the enzymatic reaction and to facilitate product isolation.
This protocol outlines a general procedure for the enzymatic synthesis of (R)-1-Boc-3-aminopiperidine.
Materials:
-
N-Boc-3-piperidone
-
ω-Transaminase (immobilized or as a whole-cell biocatalyst)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Amino donor (e.g., isopropylamine)
-
Buffer solution (e.g., triethanolamine or Tris-HCl buffer, pH 7.5-8.0)
-
Organic co-solvent (e.g., DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: A buffered solution containing the amino donor (e.g., 1.1 M isopropylamine) and the PLP cofactor (e.g., 1.4 mM) is prepared. The ω-transaminase is added to this solution.
-
Substrate Addition: A solution of N-Boc-3-piperidone in an organic co-solvent like DMSO is added to the enzyme-buffer mixture. The use of a co-solvent is often necessary to overcome the low aqueous solubility of the substrate.
-
Enzymatic Conversion: The reaction mixture is stirred at a controlled temperature (e.g., 35-50 °C) and pH. The progress of the reaction is monitored by a suitable analytical technique, such as HPLC or TLC.
-
Work-up and Product Isolation: Upon completion of the reaction, the enzyme (if immobilized) is removed by filtration. The aqueous reaction mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (R)-1-Boc-3-aminopiperidine.
-
Purification and Deprotection: The crude product can be purified by column chromatography if necessary. The N-Boc protecting group is then removed by treatment with a strong acid, such as hydrochloric acid in ethanol or trifluoroacetic acid, to yield the final this compound salt.
Conclusion
The enantiomers of 3-aminopiperidine represent a classic example of how the demand for stereochemically pure building blocks in the pharmaceutical industry drives innovation in synthetic chemistry. From the early reliance on classical resolution techniques to the development of sophisticated asymmetric catalytic methods, the quest for efficient and scalable access to these valuable compounds continues. The methodologies outlined in this guide, particularly the use of biocatalysis, highlight the trend towards more sustainable and selective chemical manufacturing. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is essential for the continued discovery and production of novel therapeutics built upon this privileged chiral scaffold.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of (R)-3-Aminopiperidine Dihydrochloride
(R)-3-Aminopiperidine dihydrochloride , a chiral intermediate vital in pharmaceutical synthesis, particularly for dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin, requires stringent safety protocols due to its hazardous nature.[1][2][3][4] This guide provides comprehensive information for researchers, scientists, and drug development professionals on its safe handling, storage, and emergency procedures.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound dihydrochloride is fundamental for its safe handling. This data is crucial for designing experimental setups and for risk assessment in the laboratory.
| Property | Value | Reference |
| CAS Number | 334618-23-4 | [2] |
| Molecular Formula | C₅H₁₂N₂ · 2HCl | [1] |
| Molecular Weight | 173.08 g/mol | [1][3] |
| Appearance | White to off-white or tan powder/solid.[1][2][3][5] | |
| Melting Point | 190-195 °C[1][3] or 205-209 °C[6] | |
| Boiling Point | 241.9 °C at 760 mmHg | [1][6] |
| Flash Point | 100.1 °C (Estimated) | [1][2][6] |
| Solubility | Soluble in water; partially soluble in dichloromethane, methanol, and isopropyl alcohol.[2] | |
| Hygroscopicity | Material is hygroscopic in nature.[2] |
Hazard Identification and Classification
This compound dihydrochloride is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][5]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed.[1][5] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2][5] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318 | Causes serious eye damage.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[2][5] |
GHS Pictograms:
-
GHS05 (Corrosion): Indicates the potential for serious eye damage.[2]
-
GHS07 (Exclamation Mark): Warns of acute toxicity (harmful), skin and eye irritation, and respiratory irritation.[2]
The following DOT script visualizes the logical relationship between the GHS classification and the required personal protective equipment.
GHS Hazards and Corresponding PPE
Safe Handling and Experimental Protocols
Adherence to strict protocols is essential to minimize exposure and ensure safety when working with this compound dihydrochloride.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[2][5][7] | Protects against dust particles and chemical splashes, preventing serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2][5] Impervious clothing or a lab coat should be worn.[5] | Prevents skin contact which can cause irritation.[2][5] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or a full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[5] | Protects the respiratory system from irritation due to inhalation of dust particles.[2][5] |
3.3. Experimental Workflow for Safe Handling
The following workflow outlines the critical steps for safely handling this compound dihydrochloride in a laboratory setting.
References
(R)-3-Aminopiperidine: A Technical Guide to Commercial Availability and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
(R)-3-aminopiperidine is a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors like linagliptin and alogliptin, which are used in the treatment of type 2 diabetes.[1][2] Given its role, the chemical and enantiomeric purity of this intermediate is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] This technical guide provides an overview of commercial suppliers, available purity levels, and detailed experimental protocols for the robust analysis of this compound.
Commercial Suppliers and Purity Specifications
This compound is commercially available from various chemical suppliers, typically as a dihydrochloride salt to enhance stability. The purity specifications can vary between suppliers, with key metrics being the overall chemical purity, often determined by Gas Chromatography (GC), and the enantiomeric purity.
Below is a summary of representative commercial offerings. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.[5]
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Notes |
| Sigma-Aldrich | (R)-(−)-3-Aminopiperidine dihydrochloride | 334618-23-4 | C₅H₁₂N₂ · 2HCl | ≥98.0% (GC)[5][6] | Enantiomeric Ratio: 95:5 (GC)[5] |
| Amerigo Scientific | (R)-(−)-3-Aminopiperidine dihydrochloride | 334618-23-4 | C₅H₁₂N₂ · 2HCl | ≥98.0% (GC)[7] | Also lists a 97% purity grade[8] |
| TCI Chemicals | (R)-(-)-3-Aminopiperidine Dihydrochloride | 334618-23-4 | C₅H₁₂N₂ · 2HCl | >97.0% | - |
| Pharmaffiliates | This compound | 127294-73-9 | C₅H₁₂N₂ | High Purity | Available as a reference standard[9] |
| Chem-Impex | 3-Aminopiperidine dihydrochloride | 138060-07-8 | C₅H₁₂N₂ · 2HCl | ≥98% | This CAS number refers to the racemate[10] |
Quality Control and Purity Analysis Workflow
Ensuring the quality of this compound requires a multi-step analytical workflow. This process begins with material receipt and proceeds through identity confirmation, chemical purity assay, and, most critically, enantiomeric purity determination. The FDA guidelines for chiral drugs necessitate the use of stereo-specific assays at various stages of development and manufacturing.[4]
Caption: Quality control workflow for this compound.
Experimental Protocols for Purity Determination
Accurate determination of both chemical and enantiomeric purity is paramount. Due to the weak ultraviolet (UV) absorbance of 3-aminopiperidine, pre-column derivatization is a common and effective strategy to enhance detection sensitivity for HPLC analysis.[1][2]
Enantiomeric Purity by Chiral HPLC (with Derivatization)
This method is crucial for quantifying the undesired (S)-enantiomer. A common approach involves derivatization with benzoyl chloride to form UV-active dibenzoyl-3-aminopiperidine.[1]
A. Derivatization Protocol (Dibenzoylation)
-
Dissolve a precisely weighed amount of the this compound sample (e.g., 2.9 g, 0.029 mol) in a suitable solvent like dichloromethane (40 mL).[1]
-
While stirring at a controlled temperature (e.g., 38°C), slowly add an excess of benzoyl chloride (e.g., 16.4 g, 0.116 mol) dropwise.[1]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).[1]
-
Upon completion, evaporate the solvent to dryness to obtain the (R)-dibenzoyl-3-aminopiperidine derivative.[1]
-
Dissolve the resulting derivative in the HPLC mobile phase for analysis.[1]
B. Chiral HPLC Conditions The following conditions have been reported for the separation of benzoylated 3-aminopiperidine enantiomers.[1][2]
| Parameter | Condition A | Condition B | Condition C |
| Chromatographic Column | Chiral AGP (e.g., ChromTech) | Chiral AGP (e.g., ChromTech) | Chiral AGP (e.g., ChromTech) |
| Mobile Phase | 0.02 mol/L Phosphate Buffer : Acetonitrile (92:8)[1] | 0.02 mol/L Phosphate Buffer : Methanol (91:9)[1] | 0.02 mol/L Phosphate Buffer : Isopropanol (94:6)[1] |
| Flow Rate | 0.8 mL/min[1] | 0.8 mL/min[1] | 0.8 mL/min[1] |
| Column Temperature | 30°C[1] | 30°C[1] | 30°C[1] |
| Detection Wavelength | 254 nm[1] | 254 nm[1] | 254 nm[1] |
| Injection Volume | 20 µL[1] | 20 µL[1] | 20 µL[1] |
Chemical Purity by Gas Chromatography (GC)
GC is frequently cited by commercial suppliers for determining the overall chemical purity (assay value).[5][7]
A. General GC Protocol (Illustrative)
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5) is typically suitable.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane.
Note: The specific parameters should be optimized and validated for the particular instrument and column used.
Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of the compound and identifying potential organic impurities. The synthesis of this compound can involve intermediates like (R)-3-aminopiperidin-2-one hydrochloride, and NMR can help ensure the complete reduction of the lactam.[11] Spectral data for the free base, dihydrochloride salt, and Boc-protected derivatives are available for comparison.[12][13][14]
Potential Impurities
The primary impurity of concern is the (S)-enantiomer, the control of which is the main objective of chiral purity analysis. Other potential impurities can arise from the synthetic route employed. Common synthetic pathways include the reduction of (R)-3-aminopiperidin-2-one hydrochloride or enzymatic transamination of a protected 3-piperidone.[11][13] Potential process-related impurities could include:
-
Unreacted starting materials: e.g., (R)-3-aminopiperidin-2-one.
-
By-products from protecting group manipulation: If Boc-protection is used, related impurities could be present.[15]
-
Residual solvents from the reaction and purification steps.
A robust quality control strategy must include methods capable of detecting and quantifying these potential impurities.[16]
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-(-)-3-Aminopiperidine = 98.0 GC 334618-23-4 [sigmaaldrich.com]
- 6. (R)-(-)-3-Aminopiperidine = 98.0 GC 334618-23-4 [sigmaaldrich.com]
- 7. (R)-(−)-3-Aminopiperidine dihydrochloride (≥98.0% (GC)) - Amerigo Scientific [amerigoscientific.com]
- 8. (R)-(−)-3-Aminopiperidine dihydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chemimpex.com [chemimpex.com]
- 11. US20100029941A1 - Preparation of this compound dihydrochloride - Google Patents [patents.google.com]
- 12. (R)-3-(Boc-Amino)piperidine(309956-78-3) 1H NMR [m.chemicalbook.com]
- 13. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 14. This compound(127294-73-9) 1H NMR [m.chemicalbook.com]
- 15. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 16. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
Methodological & Application
Application Notes: Asymmetric Synthesis of (R)-3-Aminopiperidine Using Transaminase
Abstract
(R)-3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, including dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin.[1] Traditional chemical synthesis routes often involve costly reagents, harsh conditions, or complex resolution steps.[2][3] Biocatalysis using ω-transaminases (ω-TAs) offers a green and highly selective alternative for producing enantiomerically pure amines.[1][4] This document details the asymmetric synthesis of N-protected this compound from a prochiral ketone precursor using commercially available transaminases. The protocol focuses on the screening of enzymes to identify a suitable candidate and provides a general method for the enzymatic reaction and product analysis.
The synthesis proceeds via the asymmetric amination of N-Boc-3-piperidone, using isopropylamine as the amine donor.[1] This method avoids the 50% theoretical yield limit of kinetic resolutions and allows for a theoretical yield of up to 100%.[1]
Introduction
Chiral amines are invaluable intermediates in the pharmaceutical and fine chemical industries.[4] ω-Transaminases (TAs), a class of pyridoxal-5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[1][5] This capability has been harnessed for the synthesis of enantiopure amines through two main strategies: the kinetic resolution of racemic amines and the asymmetric synthesis from prochiral ketones.[5] The latter is often preferred due to its potential for higher yields.[1]
(R)-3-amino-1-Boc-piperidine, a protected precursor, is particularly useful for synthesizing DPP-IV inhibitors.[1] This application note provides a protocol based on the use of a commercially available transaminase screening kit to identify an (R)-selective enzyme for the conversion of N-Boc-3-piperidone to (R)-3-amino-1-Boc-piperidine with high enantiomeric excess (e.e.).
Reaction Principle
The core of the process is an asymmetric transamination reaction. An (R)-selective ω-transaminase selectively transfers the amino group from a donor, typically isopropylamine, to the carbonyl group of N-Boc-3-piperidone. This creates a new chiral center with a high degree of stereoselectivity, yielding the (R)-enantiomer of the product. Isopropylamine is converted to acetone, which can be removed to help drive the reaction equilibrium towards product formation.[6] The essential cofactor, pyridoxal-5'-phosphate (PLP), facilitates the amino group transfer.
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of ω-Transaminases in the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Application Notes and Protocols: The Role of (R)-3-Aminopiperidine in the Synthesis of DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-aminopiperidine stands as a critical chiral building block in the synthesis of numerous dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes mellitus. Its stereochemically defined structure is integral to the efficacy of prominent drugs such as alogliptin and linagliptin. This document provides a comprehensive overview of the application of this compound in the synthesis of these inhibitors, complete with detailed experimental protocols, comparative data, and visual representations of synthetic and biological pathways.
DPP-4 Signaling Pathway
Dipeptidyl peptidase-4 (DPP-4) is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose metabolism.[1] It is responsible for the degradation of incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and consequently, improved glycemic control.[1]
Below is a diagram illustrating the DPP-4 signaling pathway and the mechanism of action of DPP-4 inhibitors.
Caption: DPP-4 signaling pathway and inhibitor action.
Synthesis of this compound: A Key Chiral Intermediate
The enantiopurity of this compound is paramount for the pharmacological activity of the final DPP-4 inhibitor. Various methods have been developed for its asymmetric synthesis, including enzymatic resolutions and chemical asymmetric synthesis.
Data Presentation: Enantioselective Synthesis of this compound
| Method | Substrate | Catalyst/Enzyme | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Enzymatic Transamination | N-Boc-3-piperidone | ω-Transaminase | DMSO/Buffer | 99 | >99 | [2] |
| Enzymatic Transamination | N-Cbz-3-piperidone | ω-Transaminase | Not Specified | 90.4 | 99.7 | [3] |
| Enzymatic Cascade | N-Cbz-L-ornithinol | Galactose Oxidase & Imine Reductase | Buffer | 16 | Not Specified | [4] |
| Chemical Resolution | Racemic 3-aminopiperidine | D-Tartaric Acid | Ethanol-Water | 89-93 (overall) | >99.5 | [5] |
Application in DPP-4 Inhibitor Synthesis
This compound serves as a nucleophile in the key coupling reactions to form the core structures of several marketed DPP-4 inhibitors.
Synthesis of Alogliptin
Alogliptin is synthesized by the nucleophilic substitution of a chlorine atom on a pyrimidinedione core by this compound.
Caption: Synthesis of Alogliptin.
-
Reaction Setup: In a dry flask, charge isopropyl alcohol (250 ml), 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)methyl]benzonitrile (50 gm), this compound dihydrochloride (35.16 gm), sodium carbonate (48.06 gm), and potassium iodide (2.50 gm).
-
Reaction: Heat the reaction mixture to 65°C - 70°C and maintain this temperature for 12 to 14 hours. Monitor the reaction progress by HPLC.
-
Work-up: After completion of the reaction, cool the reaction mass to 45°C - 50°C.
-
Isolation: Filter the reaction mixture at 45°C - 50°C and wash the solid with isopropyl alcohol (50 ml). The resulting solid is Alogliptin.
Synthesis of Linagliptin
The synthesis of Linagliptin involves the coupling of this compound with a xanthine derivative.
Caption: Synthesis of Linagliptin.
-
Reaction Setup: Charge 1-[(4-Methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (20 gm) and methyl isobutyl ketone (MIBK, 200 mL) into a round-bottomed flask equipped with a mechanical stirrer.
-
Addition of Reagents: Add potassium carbonate (18.3 gm) and (R)-piperidine-3-amine (11.5 gm) to the reaction mixture at 30°C.
-
Reaction: Heat the reaction mixture to 95°C and maintain at that temperature for 8 hours.
-
Work-up: Cool the reaction mixture to 30°C, filter, and wash with MIBK (40 mL).
-
Purification: Charge the filtrate into another flask and add a 10% aqueous acetic acid solution. Stir for one hour at 30°C to precipitate the product, which can be further purified by recrystallization.
Data Presentation: Yields in DPP-4 Inhibitor Synthesis
| DPP-4 Inhibitor | Key Intermediate | Coupling Partner | Base | Solvent | Yield (%) | Reference |
| Alogliptin | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | This compound dihydrochloride | K2CO3 | Isopropanol/Water | Not specified | [6] |
| Linagliptin | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | This compound | K2CO3 | MIBK | Not specified | [7] |
| Linagliptin | 8-bromo-3-methyl-7-(2-butynyl)-1H-purine-2,6(3H,7H)-dione | This compound dihydrochloride | DIPEA | DMF | 77.9 (three steps) | [8] |
Conclusion
This compound is an indispensable component in the synthesis of a significant class of antidiabetic drugs. The development of efficient and highly enantioselective methods for its production is crucial for the cost-effective manufacturing of these life-saving medications. The protocols and data presented herein offer valuable insights for researchers engaged in the discovery and development of novel DPP-4 inhibitors and the optimization of existing synthetic routes. The continuous refinement of these synthetic strategies will undoubtedly contribute to the accessibility and affordability of treatments for type 2 diabetes.
References
- 1. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 6. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 7. US20140357863A1 - Process for preparation of pure linagliptin - Google Patents [patents.google.com]
- 8. Novel preparation process of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
Application Notes: The Role of (R)-3-Aminopiperidine in Modern Medicinal Chemistry
(R)-3-Aminopiperidine and its dihydrochloride salt are crucial chiral building blocks in the synthesis of several key pharmaceutical agents.[1][2][3][4] This versatile scaffold is a cornerstone in the development of drugs targeting a range of diseases, from type 2 diabetes to specific cancers. Its stereochemistry and functional groups are often essential for high-affinity and selective binding to biological targets.[5][6] These notes provide an overview of its primary applications, quantitative data for relevant drugs, and detailed experimental protocols for researchers in drug discovery and development.
Key Therapeutic Applications
The this compound moiety is integral to the structure of several marketed drugs and clinical candidates. Its primary applications are found in two major classes of therapeutics: Dipeptidyl Peptidase-4 (DPP-4) inhibitors and KRAS G12C inhibitors.
-
DPP-4 Inhibitors for Type 2 Diabetes: this compound is a key structural component of "gliptins," a class of oral antihyperglycemic agents.[4] The amine group of the piperidine ring is critical for interacting with the active site of the DPP-4 enzyme.[7]
-
Alogliptin (Nesina®): A potent and highly selective DPP-4 inhibitor.[7][8][9] The this compound moiety is introduced via nucleophilic substitution.[9][10]
-
Trelagliptin (Zafatek®): A once-weekly DPP-4 inhibitor, where the chiral amine is also central to its mechanism of action.[11][12]
-
Linagliptin (Tradjenta®): Another important DPP-4 inhibitor that utilizes this chiral intermediate in its synthesis.[1][4]
-
-
KRAS G12C Inhibitors for Cancer Therapy: The discovery of covalent inhibitors for the KRAS G12C mutation, long considered an "undruggable" target, was a major breakthrough in oncology.[13]
Quantitative Data Summary
The incorporation of the this compound scaffold contributes significantly to the high potency of the final drug molecules. The following table summarizes key inhibitory concentrations for drugs synthesized using this intermediate.
| Drug Name | Drug Class | Target | IC₅₀ Value | Reference |
| Alogliptin | DPP-4 Inhibitor | DPP-4 | < 10 nM | [7] |
| Trelagliptin | DPP-4 Inhibitor | DPP-4 | 5.4 nM | [12] |
| Sotorasib | KRAS Inhibitor | KRAS G12C | - | - |
| Note: The mechanism of Sotorasib is covalent inhibition, making direct IC₅₀ comparisons less standard than for reversible inhibitors. |
Experimental Protocols and Methodologies
Protocol 1: Synthesis of Alogliptin via Nucleophilic Substitution
This protocol describes the key step in Alogliptin synthesis, where the this compound moiety is coupled to the pyrimidinedione core.[8][10]
Reaction: 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile + this compound dihydrochloride → Alogliptin
Materials:
-
2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile
-
This compound dihydrochloride[10]
-
Potassium carbonate (K₂CO₃)[10]
-
Isopropanol (IPA) and Water (as solvent)[10]
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
To a suitable reaction vessel, add 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile.
-
Add isopropanol and water to dissolve the starting material.
-
Add this compound dihydrochloride (approx. 1.1 equivalents) to the mixture.[10]
-
Add potassium carbonate (as a base) to the reaction mixture.
-
Heat the mixture to a temperature of 58-68 °C and stir for several hours until the reaction is complete (monitor by HPLC or TLC).[10]
-
Upon completion, cool the reaction mixture. Inorganic salts may be removed by filtration.
-
The product, Alogliptin, can then be isolated and purified, often by crystallization as a salt (e.g., benzoate).[8]
Protocol 2: Synthesis of Trelagliptin using Boc-Protected this compound
To avoid side reactions on the piperidine nitrogen, a Boc-protected version of the amine is often used.[12][15] This protocol outlines this common strategy.
Reaction: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile + (R)-3-(Boc-amino)piperidine → Boc-protected Trelagliptin
Materials:
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile[15]
-
(R)-3-(tert-butoxycarbonylamino)piperidine [(R)-3-Boc-amino piperidine][15]
-
Potassium carbonate (K₂CO₃) or another suitable base[15]
-
Toluene or Ethanol as solvent[15]
-
Tetrabutylammonium bromide (phase transfer catalyst, optional)[15]
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile and (R)-3-Boc-amino piperidine in toluene.[15]
-
Add potassium carbonate and a catalytic amount of tetrabutylammonium bromide.[15]
-
Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 24-30 hours.[15]
-
Monitor the reaction progress by HPLC or TLC.
-
Once complete, cool the mixture to room temperature and perform a work-up, typically involving extraction with water and an organic solvent like ethyl acetate.[15]
-
The organic layer is dried, and the solvent is evaporated to yield the crude Boc-protected Trelagliptin, which can be purified by recrystallization.[15]
-
The final step (not detailed here) is the deprotection of the Boc group using an acid (e.g., HCl) to yield Trelagliptin.
Visualizations: Pathways and Workflows
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: General Synthetic Workflow for DPP-4 Inhibitors.
References
- 1. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. US20100029941A1 - Preparation of this compound dihydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 11. Collection - Synthesis of Trelagliptin Succinate - Organic Process Research & Development - Figshare [figshare.com]
- 12. jmnc.samipubco.com [jmnc.samipubco.com]
- 13. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CN104961726A - Preparation method of trelagliptin - Google Patents [patents.google.com]
Large-Scale Synthesis of (R)-3-Aminopiperidine Dihydrochloride: Application Notes and Protocols
(R)-3-Aminopiperidine dihydrochloride is a critical chiral intermediate in the synthesis of numerous pharmaceutical compounds, most notably dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type II diabetes, such as Alogliptin and Linagliptin.[1][2] The growing demand for these therapeutics has spurred the development of efficient, scalable, and stereoselective synthetic routes. This document provides detailed application notes and protocols for the large-scale synthesis of this key intermediate, targeting researchers, scientists, and professionals in drug development.
This guide outlines three principal methodologies for the industrial-scale production of this compound dihydrochloride:
-
Diastereoselective Resolution: A classical chemical resolution method using a chiral resolving agent.
-
Chemoenzymatic Synthesis: A modern approach utilizing transaminase enzymes for asymmetric synthesis.
-
Chemical Reduction of a Chiral Lactam: A robust method involving the reduction of an enantiomerically pure intermediate.
Comparative Overview of Synthetic Routes
The selection of a synthetic route for industrial production depends on various factors, including cost, scalability, robustness, and environmental impact. The following table summarizes the key quantitative parameters of the three primary methods detailed in this document.
| Parameter | Diastereoselective Resolution | Chemoenzymatic Synthesis | Chemical Reduction of Chiral Lactam |
| Starting Material | Racemic 3-Piperidine Amide | N-Boc-3-piperidone | (R)-3-Aminopiperidin-2-one HCl |
| Key Reagent | D-Mandelic Acid | ω-Transaminase | Lithium Aluminum Hydride (LiAlH₄) |
| Overall Yield | ~42% (for the resolution step) | High (specifics vary with enzyme) | Not explicitly stated |
| Chiral Purity (e.e.) | >99% | >99% | High (dependent on precursor purity) |
| Key Advantages | Established, reliable method | High stereoselectivity, green | Suitable for kilogram-scale production |
| Key Challenges | Lower theoretical max yield (50%) | Enzyme cost and stability | Use of hazardous reagents (LiAlH₄) |
Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of each synthetic approach.
Caption: Workflow for Diastereoselective Resolution.
Caption: Workflow for Chemoenzymatic Synthesis.
Caption: Workflow for Chemical Reduction of a Chiral Lactam.
Experimental Protocols
Protocol 1: Diastereoselective Resolution of Racemic 3-Piperidine Amide
This method relies on the separation of enantiomers by forming diastereomeric salts with a chiral acid, followed by a Hofmann rearrangement.
Step 1a: Formation of (R)-3-Piperidine Amide D-Mandelate Salt [2]
-
Reactor Setup: Charge a 500 mL reaction flask with 51.0 g of D-mandelic acid and 29.0 g of racemic 3-piperidine amide.
-
Solvent Addition: Add 80 mL of methyl tert-butyl ether (MTBE) and 80 mL of isopropanol to the flask.
-
Reaction: Heat the mixture to 70°C and maintain for 6 hours.
-
Crystallization: Allow the reaction to cool naturally to 20°C and stir at this temperature for 3 hours to facilitate precipitation.
-
Isolation: Filter the resulting solid by suction and dry under reduced pressure to yield the (R)-3-piperidine amide D-mandelate salt.
-
Expected Yield: 26.7 g (42.0%).[2]
-
Step 1b: Preparation of (R)-N-pivaloyl-3-piperidine Amide [2]
-
Reactor Setup: In a 250 mL reaction flask, combine 12.7 g of the D-mandelate salt and 13.0 g of sodium carbonate.
-
Solvent Addition: Add 25 mL of ethanol and 30 mL of water. Stir for 20 minutes.
-
Acylation: Add 7.0 g of pivaloyl chloride and maintain the reaction at 10°C for 8 hours.
-
Work-up: Monitor reaction completion by TLC. Proceed to the next step.
Step 1c: Hofmann Rearrangement to (R)-N-pivaloyl-3-aminopiperidine [2]
-
Reaction: The crude product from the previous step is subjected to a Hofmann rearrangement in a sodium hypochlorite solution.
-
Isolation: Isolate the resulting (R)-N-pivaloyl-3-aminopiperidine.
Step 1d: Hydrolysis and Salt Formation [2]
-
Hydrolysis: React the (R)-N-pivaloyl-3-aminopiperidine in a mixed solution of hydrochloric acid and an alcohol to remove the pivaloyl protecting group.
-
Isolation: Crystallize and isolate the final product, this compound dihydrochloride.
Protocol 2: Chemoenzymatic Synthesis via Transaminase
This green chemistry approach utilizes an ω-transaminase enzyme to asymmetrically aminate a prochiral ketone.
Step 2a: Asymmetric Amination of N-Boc-3-Piperidone [1][3]
-
Buffer Preparation: Prepare a 0.1 M Tris-HCl buffer solution. In 700 mL of this buffer, dissolve 100 g of isopropylamine (amine donor) and adjust the pH to 8.0 with aqueous HCl under cooling. Add 80 mL of tetrahydrofuran (THF).
-
Reactor Setup: Preheat the buffer solution to 50°C.
-
Substrate Addition: Prepare a solution of 50 g of N-Boc-3-piperidone in 200 mL of THF and add it to the reactor.
-
Enzyme Addition: Add 1.0 g of ω-transaminase freeze-dried powder and 0.8 g of pyridoxal phosphate (PLP) cofactor.
-
Reaction: Maintain the reaction at 50°C, controlling the pH at 8.0 with a 20% isopropylamine solution. Monitor conversion.
-
Work-up: Upon completion, extract the product, (R)-N-Boc-3-aminopiperidine, with an organic solvent.
Step 2b: Deprotection and Salt Formation [1]
-
Dissolution: Dissolve 100 mg (0.5 mmol) of (R)-N-Boc-3-aminopiperidine in 100 µL of ethanol in a vial.
-
Acidification: At 0°C, gradually add 400 µL of a solution of acetyl chloride (2.8 mmol) in ethanol (1:1 v/v) to generate HCl in situ.
-
Precipitation: Stir the reaction mixture at room temperature. A white solid will precipitate upon completion.
-
Isolation: Decant the supernatant. Wash the solid with cold ethanol (2 x 100 µL).
-
Drying: Dry the solid under vacuum to yield this compound dihydrochloride.
-
Chiral Purity: >99% e.e.[1]
-
Protocol 3: Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride
This protocol is documented for producing quantities exceeding 1 kilogram and involves the reduction of a chiral lactam.[4][5][6]
Step 3a: Reduction of the Chiral Lactam [4][5]
-
Reactor Setup: Flush a clean, dry, jacketed reactor with nitrogen for 15 minutes. Equip the reactor with a reflux condenser, temperature probe, and an addition funnel.
-
Reagent Charging: Add 4000 g of (R)-3-aminopiperidin-2-one hydrochloride to the reactor.
-
Solvent Addition: Add tetrahydrofuran (THF) to the reactor.
-
Reductant Preparation: In a separate vessel, prepare a solution of lithium aluminum hydride (LiAlH₄) in THF. A typical stoichiometry is between 1.6 and 2.5 equivalents of LiAlH₄ per equivalent of the lactam hydrochloride.[4][5]
-
Controlled Addition: Add the LiAlH₄ solution to the reactor slurry while maintaining the internal temperature between 10°C and 45°C.[4][5]
-
Reaction: Heat the reaction mixture to a temperature between 58°C and 60°C.[5]
-
Quenching and Work-up: After the reaction is complete, carefully quench the excess LiAlH₄ and work up the reaction to isolate the free base, this compound.
Step 3b: Dihydrochloride Salt Formation [4][5]
-
Dissolution: Dissolve the crude this compound free base in a suitable solvent.
-
Acidification: Admix the solution with concentrated hydrochloric acid under controlled conditions.
-
Crystallization and Isolation: Cool the mixture to induce crystallization of this compound dihydrochloride. Filter and dry the final product.
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 4. US20100029941A1 - Preparation of this compound dihydrochloride - Google Patents [patents.google.com]
- 5. WO2007112368A1 - Preparation of this compound dihydrochloride - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Enzymatic Cascade Synthesis of Protected 3-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic cascade synthesis of protected 3-aminopiperidine derivatives, key intermediates in the pharmaceutical industry. The following sections outline two distinct and efficient enzymatic cascade reactions, offering sustainable and stereoselective routes to these valuable chiral building blocks.
Introduction
Chiral 3-aminopiperidines are crucial structural motifs found in numerous pharmaceutical agents, including the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin, used in the treatment of type 2 diabetes.[1][2] Traditional chemical syntheses of these compounds often involve multiple steps, hazardous reagents, and challenging chiral resolutions.[1][2] Enzymatic cascade reactions present a green and efficient alternative, enabling the synthesis of enantiopure products in a single pot under mild conditions.[1][3]
This guide details two primary enzymatic cascade pathways for the synthesis of protected 3-aminopiperidine derivatives:
-
Galactose Oxidase (GOase) and Imine Reductase (IRED) Cascade: A redox-neutral cascade for the synthesis of N-Cbz-protected L-3-aminopiperidine from a protected amino alcohol.[1][4]
-
Transaminase (TAm) Cascade: A reductive amination cascade for the synthesis of N-Boc-protected (R)-3-aminopiperidine from a protected piperidone.
Section 1: Galactose Oxidase (GOase) and Imine Reductase (IRED) Cascade
This one-pot enzymatic cascade utilizes a galactose oxidase to oxidize a primary alcohol to an aldehyde, which then spontaneously cyclizes to a cyclic imine. An imine reductase subsequently reduces the imine to the desired chiral amine.[1][4] This system is particularly effective for producing N-Cbz-protected L-3-aminopiperidine.
Enzymatic Cascade Pathway
The synthesis of N-Cbz-L-3-aminopiperidine from N-α-Cbz-L-ornithinol proceeds through the following enzymatic steps:
-
Oxidation: A galactose oxidase (GOase) variant oxidizes the primary alcohol of N-α-Cbz-L-ornithinol to the corresponding aldehyde.
-
Cyclization: The aldehyde undergoes spontaneous intramolecular cyclization to form a cyclic imine intermediate.
-
Reduction: An imine reductase (IRED) stereoselectively reduces the cyclic imine to yield N-Cbz-L-3-aminopiperidine.
A cofactor recycling system using glucose dehydrogenase (GDH) is employed to regenerate the NADPH required by the IRED.[1]
Caption: GOase-IRED enzymatic cascade for N-Cbz-L-3-aminopiperidine synthesis.
Data Presentation: Screening of Enzymes
The selection of the GOase and IRED variants is critical for the overall efficiency of the cascade. The following table summarizes the analytical yields of N-Cbz-L-3-aminopiperidine obtained with different enzyme combinations.[4][5]
| GOase Variant | IRED Variant | Analytical Yield (%) |
| M3-5 | AdRedAm | 70-80 |
| M3-5 | IR-20 | 60-70 |
| M3-5 | IR-49 | 50-60 |
| F2 | AdRedAm | 30-40 |
| F2 | IR-20 | 20-30 |
| F2 | IR-49 | 10-20 |
Reactions were performed with 3 mM N-α-Cbz-L-ornithinol in NaPi buffer (pH 7.5) at 30°C for 16 hours.[4][5]
Experimental Protocol: GOase-IRED Cascade
This protocol is based on the work by Ford et al. (2020).[1][4]
Materials:
-
N-α-Cbz-L-ornithinol
-
Galactose oxidase (GOase) variant (e.g., M3-5)
-
Imine reductase (IRED) (e.g., AdRedAm)
-
Glucose dehydrogenase (GDH)
-
Catalase
-
Horseradish peroxidase (HRP)
-
NADP+
-
D-Glucose
-
Sodium phosphate buffer (NaPi), 100 mM, pH 8.0
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a solution of 100 mM sodium phosphate buffer (pH 8.0).
-
Add N-α-Cbz-L-ornithinol to a final concentration of 3 mM.
-
Add the following components to the reaction mixture:
-
NADP+ (to a final concentration of 1 mM)
-
D-Glucose (to a final concentration of 50 mM)
-
Catalase (e.g., 1 mg/mL)
-
Horseradish peroxidase (HRP) (e.g., 0.1 mg/mL)
-
Glucose dehydrogenase (GDH) (e.g., 1 mg/mL)
-
GOase variant (e.g., M3-5, 1 mg/mL)
-
IRED (e.g., AdRedAm, 0.25 mg/mL)
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 16-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-FID or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, adjust the pH of the mixture to >10 using 1 M NaOH.
-
Extract the aqueous phase with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
-
Note: For a scaled-up reaction (e.g., 90 mL), an isolated yield of approximately 16% can be expected for N-Cbz-L-3-aminopiperidine.[4]
Section 2: Transaminase (TAm) Cascade
This enzymatic cascade employs a transaminase to asymmetrically synthesize N-Boc-protected this compound from the corresponding prochiral ketone, N-Boc-3-piperidone. This method is highly stereoselective and efficient.
Enzymatic Cascade Pathway
The synthesis of (R)-1-Boc-3-aminopiperidine from N-Boc-3-piperidone involves a single enzymatic step:
-
Reductive Amination: A transaminase (TAm), in the presence of an amine donor (e.g., isopropylamine) and the cofactor pyridoxal-5'-phosphate (PLP), catalyzes the conversion of the ketone to the corresponding chiral amine.
Caption: Transaminase cascade for (R)-1-Boc-3-aminopiperidine synthesis.
Data Presentation: Transaminase Performance
The efficiency of the transamination reaction is dependent on the specific transaminase used and the reaction conditions.
| Transaminase | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |
| ω-Transaminase | Isopropylamine | >99 | >99.77 (R) |
Reaction conditions can be optimized for temperature and pH to achieve high conversion and enantioselectivity.
Experimental Protocol: Transaminase Cascade
This protocol is based on a patented method for the synthesis of (R)-1-Boc-3-aminopiperidine.
Materials:
-
N-Boc-3-piperidone
-
Transaminase (TAm) catalyst
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine
-
Buffer solution (e.g., Tris-HCl, pH 8.0-9.0)
-
Organic solvent (e.g., Tetrahydrofuran, THF)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Add isopropylamine and adjust the pH with hydrochloric acid.
-
Add PLP (e.g., to a final concentration of 0.8 g/L) and the transaminase catalyst (e.g., 1 g/L of lyophilized powder).
-
In a separate flask, dissolve N-Boc-3-piperidone in an organic solvent such as THF.
-
-
Incubation:
-
Preheat the buffer-enzyme mixture to the optimal temperature (e.g., 45-50°C).
-
Add the substrate solution to the reaction mixture.
-
Maintain the pH of the reaction by the controlled addition of an isopropylamine solution.
-
Incubate the reaction for 18-24 hours, monitoring the progress by TLC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, adjust the pH to basic (e.g., pH 11-12) with sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by standard methods if required.
-
Conclusion
The enzymatic cascade reactions detailed in these application notes provide robust and sustainable methods for the synthesis of protected 3-aminopiperidine derivatives. The GOase-IRED cascade offers an elegant route to N-Cbz protected L-enantiomers from amino alcohol precursors, while the transaminase cascade provides direct access to N-Boc protected R-enantiomers from a prochiral ketone. These protocols can be adapted and optimized for specific research and development needs, paving the way for the efficient and environmentally friendly production of these vital pharmaceutical intermediates.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. {Supplementary Data} [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-3-Aminopiperidine as a Key Intermediate in Alogliptin Synthesis
Introduction
Alogliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] Its mechanism of action involves preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis.[4][5][6][7] The chemical structure of Alogliptin, 2-[[6-[(3R)-3-amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile, features a chiral center in the aminopiperidine moiety.[2][8] The specific stereoisomer, (R)-3-Aminopiperidine, is a critical building block in the synthesis of Alogliptin, as it directly influences the drug's efficacy and selectivity.[9][10] These application notes provide a detailed overview of the synthesis of Alogliptin with a focus on the integration of this compound, including experimental protocols and quantitative data for researchers and professionals in drug development.
Mechanism of Action: DPP-4 Inhibition by Alogliptin
Alogliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[1][4] DPP-4 is responsible for the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][6][11] By inhibiting DPP-4, Alogliptin increases the circulating levels of active GLP-1 and GIP.[6][12] This leads to several beneficial downstream effects for glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.[4][12]
-
Suppressed Glucagon Secretion: GLP-1, in particular, reduces the secretion of glucagon from pancreatic α-cells, which in turn decreases hepatic glucose production.[6][7]
-
Delayed Gastric Emptying: GLP-1 also slows the rate at which food leaves the stomach, contributing to a feeling of satiety and reducing food intake.[13][14]
The following diagram illustrates the signaling pathway of DPP-4 inhibition by Alogliptin.
Synthesis of Alogliptin via this compound
The most common synthetic routes for Alogliptin involve the nucleophilic substitution of a leaving group on a pyrimidinedione ring with the chiral intermediate this compound. A key intermediate in this process is 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. The reaction involves the displacement of the chlorine atom at the C6 position of the uracil ring by the primary amine of this compound.[1][15][16]
The general workflow for this synthesis is depicted below.
Quantitative Data Summary
The efficiency of the coupling reaction between the chlorouracil intermediate and this compound is crucial for the overall yield of Alogliptin. Various reaction conditions have been reported in the literature, with different bases and solvent systems to optimize the yield and purity.
| Step | Reactants | Reagents & Conditions | Yield | Purity/ee | Reference |
| Coupling | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, this compound dihydrochloride | NaHCO₃, Methanol | ~20-25% (overall 3-stage) | >95% | [15] |
| Coupling | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, this compound dihydrochloride | K₂CO₃, Isopropanol/Water, 65-70°C | Not specified | >99.5% | [16] |
| Coupling | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, this compound dihydrochloride | K₂CO₃, Isopropanol/Water, 58-68°C | Not specified | Not specified | [16] |
| Salt Formation | Alogliptin Free Base | Benzoic Acid, Ethanol | 75% | Crystalline Solid | [17] |
| This compound Synthesis | Racemic 3-aminopiperidine dihydrochloride | D-tartaric acid resolution | 96.0% | 99.8% ee | [18] |
Experimental Protocols
The following protocols are based on methodologies described in the scientific and patent literature.
Protocol 1: Synthesis of Alogliptin from this compound Dihydrochloride
This protocol describes the nucleophilic substitution reaction to form Alogliptin.
Materials:
-
2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)methyl] benzonitrile (1 equivalent)
-
This compound dihydrochloride (1.2-1.5 equivalents)[16]
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (2-3 equivalents)[15][16]
-
Benzoic Acid
-
Ethanol
Procedure:
-
To a suitable reaction vessel, add 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)methyl]benzonitrile, this compound dihydrochloride, a base (e.g., potassium carbonate), and the solvent system (e.g., isopropyl alcohol and water).[16]
-
Heat the reaction mixture to 65-70°C and maintain this temperature with stirring for 12-14 hours.[16]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[16]
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Alogliptin free base.
-
For purification and salt formation, dissolve the crude Alogliptin in ethanol.
-
Heat the solution to 70°C and add benzoic acid (approximately 1 equivalent).[17]
-
Stir the mixture for several hours and then cool to 0-5°C to induce crystallization.[17]
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield Alogliptin benzoate as a white crystalline solid.[17]
Protocol 2: Chiral Resolution of this compound Dihydrochloride
This protocol outlines a method for obtaining the enantiomerically pure intermediate.[18]
Materials:
-
Racemic 3-aminopiperidine dihydrochloride
-
D-tartaric acid
-
Absolute Ethanol
-
Sodium hydroxide (for pH adjustment)
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve racemic 3-aminopiperidine dihydrochloride in absolute ethanol.
-
Adjust the pH to neutral using sodium hydroxide.
-
Add D-tartaric acid (approximately 1 equivalent) to the solution.
-
Reflux the mixture for 2 hours, then allow it to cool naturally to room temperature with stirring to precipitate the diastereomeric salt.
-
Filter the resulting white solid.
-
To isolate the desired enantiomer, suspend the solid in absolute ethanol and heat to reflux.
-
Slowly add concentrated hydrochloric acid to the refluxing solution.
-
Stir for 1 hour as the solution cools to room temperature, allowing the product to crystallize.
-
Filter the solid, wash, and dry to obtain this compound dihydrochloride with high enantiomeric excess (>99.5% ee).[18]
Alternative Synthesis Strategies
While the direct coupling is a common method, alternative strategies have been developed to improve efficiency and cost-effectiveness. One notable approach involves a late-stage introduction of the chiral amino group via asymmetric hydrogenation and a Hofmann rearrangement.[1][14]
Other patented methods involve the use of Boc-protected this compound, which reacts with the chloropyrimidinedione intermediate, followed by a deprotection step to yield Alogliptin.[9][16]
Conclusion
This compound is an indispensable chiral intermediate in the synthesis of Alogliptin. The stereochemistry at the 3-position of the piperidine ring is critical for the drug's potent and selective inhibition of the DPP-4 enzyme. The protocols and data presented herein highlight the established synthetic routes, emphasizing the key coupling reaction that incorporates this vital building block. Advances in both chiral resolution and asymmetric synthesis continue to provide more efficient and scalable manufacturing processes for this important antidiabetic medication.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steps in discovery of alogliptin - Int J Pharm Chem Anal [ijpca.org]
- 4. benchchem.com [benchchem.com]
- 5. Alogliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 6. drugs.com [drugs.com]
- 7. nbinno.com [nbinno.com]
- 8. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 10. Naarini Molbio Pharma [naarini.com]
- 11. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 13. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 16. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 17. Page loading... [guidechem.com]
- 18. CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for Reductive Amination Involving (R)-3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process transforms a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, which is subsequently reduced in situ. The use of chiral amines, such as (R)-3-Aminopiperidine, in this reaction is of particular interest in drug discovery and development, as it allows for the synthesis of enantiomerically pure molecules, a critical aspect for therapeutic efficacy and safety.
This compound is a valuable chiral building block incorporated into numerous pharmaceutical agents. Its piperidine scaffold is a common motif in bioactive compounds, and the chiral amine functionality allows for specific molecular interactions with biological targets. These application notes provide detailed protocols for the reductive amination of various carbonyl compounds with this compound, focusing on the widely used and mild reducing agent, sodium triacetoxyborohydride [NaBH(OAc)₃].[1][2]
Reaction Mechanism and Workflow
The reductive amination process occurs in two main steps: the formation of an imine or iminium ion, followed by its reduction. The reaction is typically performed as a one-pot synthesis.
-
Imine/Iminium Ion Formation: The nucleophilic this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride, selectively reduces the imine or iminium ion to the corresponding secondary or tertiary amine.[2]
Below are Graphviz diagrams illustrating the general reaction mechanism and a typical experimental workflow.
Caption: General mechanism of reductive amination.
Caption: Typical experimental workflow for reductive amination.
Experimental Protocols
The following are generalized protocols for the reductive amination of aldehydes and ketones with this compound using sodium triacetoxyborohydride. Specific examples with quantitative data are provided in the subsequent tables.
Protocol 1: Reductive Amination of an Aldehyde with this compound
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and this compound.
-
Dissolve the reactants in the anhydrous solvent.
-
Stir the solution at room temperature for 20-30 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride portion-wise to the stirring solution. An exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or another suitable organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.
Protocol 2: Reductive Amination of a Ketone with this compound
The procedure for ketones is similar to that for aldehydes, with the potential addition of a catalytic amount of acetic acid to facilitate imine formation, which is generally slower for ketones.
Additional Material:
-
Glacial Acetic Acid (AcOH) (optional, 0.1-1.0 eq)
Modified Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
If the ketone is unreactive, add a catalytic amount of glacial acetic acid to the solution of the ketone and amine.[2]
-
Stir the mixture at room temperature for 1-2 hours to promote imine formation.
-
Proceed with steps 4-10 as described in Protocol 1. Reaction times for ketones are typically longer than for aldehydes.
Data Presentation
The following tables summarize quantitative data from representative reductive amination reactions involving this compound and other similar amines, as specific data for a wide range of substrates with unprotected this compound is limited in the available literature.
Table 1: Reductive Amination of Aldehydes
| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | This compound | NaBH(OAc)₃ | DCE | 2 | ~90 (estimated) | General Protocol[2] |
| 2 | 4-Methoxybenzaldehyde | This compound | NaBH(OAc)₃ | DCM | 4 | ~85 (estimated) | General Protocol[2] |
| 3 | m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | 1 | 77 | [3] |
| 4 | Ethyl glyoxylate | (R)-3-amino-1-Boc-piperidine | NaBH(OAc)₃ | DCM | 4 | 56-62 | [4] |
| 5 | Acetaldehyde | Cbz-deprotected amine | NaBH(OAc)₃ | N/A | N/A | 76 | [4] |
Table 2: Reductive Amination of Ketones
| Entry | Ketone | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | This compound | NaBH(OAc)₃ | DCE/AcOH | 24 | ~80 (estimated) | General Protocol[2][5] |
| 2 | Acetone | This compound | NaBH(OAc)₃ | DCE/AcOH | 24 | ~75 (estimated) | General Protocol[2][5] |
| 3 | Boc-protected 3-piperidone | L-proline amide | NaBH(OAc)₃ | N/A | N/A | 68 | [4] |
| 4 | Cyclohexanone | Piperidine | PtNPs/Charcoal | N/A | N/A | N/A | [6] |
Note: Yields for entries 1 and 2 in both tables are estimated based on general protocols for reductive amination with sodium triacetoxyborohydride, as specific literature examples with unprotected this compound and these exact substrates were not found with detailed quantitative data. The other entries provide context from reactions with similar amines or protected versions of this compound.
Concluding Remarks
The reductive amination of this compound is a highly effective method for the synthesis of chiral N-substituted piperidine derivatives. Sodium triacetoxyborohydride is a preferred reducing agent due to its mildness, selectivity for iminium ions over carbonyls, and tolerance of a wide range of functional groups.[2] The protocols provided herein offer a general framework for conducting these reactions. Researchers are encouraged to optimize reaction conditions, such as solvent, temperature, and reaction time, for each specific substrate combination to achieve the best possible outcomes. The continued application of this methodology will undoubtedly facilitate the discovery and development of novel therapeutic agents.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Peptide Analogues Using 3-Aminopiperidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of peptide analogues incorporating 3-aminopiperidine building blocks. The inclusion of a 3-aminopiperidine moiety can introduce conformational constraints and alter the hydrogen bonding capacity of peptides, making it a valuable tool in the design of peptidomimetics with improved pharmacological properties. The following sections detail the synthesis of a series of piperidine-containing peptide analogues that have been investigated as selective noncovalent inhibitors of the bacterial cysteine protease IdeS.[1]
I. Overview of the Synthetic Strategy
The core synthetic approach involves the introduction of the 3-aminopiperidine scaffold via reductive amination of an N-protected 3-piperidone with an amino acid ester. The resulting stereoisomers are then separated and utilized in standard solid-phase or solution-phase peptide synthesis protocols. This methodology allows for the controlled incorporation of the 3-aminopiperidine unit at specific positions within a peptide sequence.
A general workflow for the synthesis of these peptide analogues is depicted below.
References
The Use of (R)-3-Aminopiperidine in the Preparation of Antifungal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-aminopiperidine stands as a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecules with specific biological activities. While direct and extensive literature detailing the use of this compound in the synthesis of antifungal agents is limited, the broader class of piperidine-containing compounds has demonstrated significant promise in the development of novel antifungals. This document provides an overview of the application of piperidine derivatives in antifungal drug discovery, drawing parallels and inferring potential synthetic and mechanistic pathways relevant to this compound. The protocols and data presented are based on analogous piperidine structures, primarily 4-aminopiperidines, which serve as a well-documented surrogate for illustrating the principles of synthesis, biological evaluation, and mechanism of action for this class of compounds.
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of new therapeutic agents with novel mechanisms of action. Piperidine and its derivatives have emerged as a promising class of heterocyclic compounds in the design of new drugs, including antifungal agents. The chiral nature of this compound offers the potential for stereospecific interactions with fungal targets, a critical aspect in modern drug design. Although specific examples are not prevalent in the literature, the synthetic routes and biological activities of other aminopiperidine isomers can provide a robust framework for exploring the potential of this compound in this therapeutic area.
General Synthetic Approach: Reductive Amination
A common and effective method for the synthesis of N-substituted aminopiperidine derivatives is reductive amination. This two-step one-pot reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by reduction to the corresponding amine. In the context of preparing antifungal agents, this approach can be adapted to couple this compound with various aldehydes or ketones to generate a library of diverse derivatives.
A representative synthetic scheme starting from a protected this compound is depicted below. The Boc (tert-butyloxycarbonyl) protecting group is commonly used for the piperidine nitrogen to control reactivity.
Caption: General synthetic scheme for N-substituted this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 4-Aminopiperidine Derivatives (Model Protocol)
This protocol is adapted from the synthesis of 4-aminopiperidine antifungal agents and can be considered a model for the synthesis of this compound derivatives.[1]
Materials:
-
N-Boc-4-piperidone
-
Primary amine (e.g., dodecylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) and the primary amine (1.1 eq) in dichloroethane, add acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 16-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-N'-Boc-4-aminopiperidine derivative.
-
For deprotection, dissolve the purified product in dichloromethane and add trifluoroacetic acid (TFA). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure to yield the final product.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution Method)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.[1]
Materials:
-
Synthesized piperidine derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare a fungal inoculum suspension and adjust the concentration to a standardized density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% or 90% reduction) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.
Data Presentation
The antifungal activity of piperidine derivatives is typically summarized in tables, presenting the MIC values against a panel of fungal species. The following table is a representative example based on data for 4-aminopiperidine derivatives.[1]
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. glabrata MIC (µg/mL) |
| Derivative 1 | 1-4 | 1-8 | 2-8 |
| Derivative 2 | 2-8 | 4-16 | 4-16 |
| Amorolfine | 4-16 | 2-8 | 8-32 |
| Voriconazole | 0.03-0.125 | 0.25-1 | 0.06-0.5 |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many piperidine-based antifungal agents are known to target the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential component of the membrane.[1][2] Specifically, these compounds can inhibit enzymes such as sterol C14-reductase and sterol C8-isomerase in the post-squalene part of the ergosterol biosynthesis pathway. The protonated piperidine ring is thought to mimic carbocationic high-energy intermediates of the enzymatic reactions.
Caption: Simplified ergosterol biosynthesis pathway highlighting potential targets of piperidine antifungals.
Experimental Workflow
The development of novel antifungal agents based on the this compound scaffold would typically follow a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for the discovery and development of novel antifungal agents.
Conclusion
While the direct application of this compound in the synthesis of antifungal agents is not yet extensively documented in publicly available literature, the broader family of aminopiperidines represents a promising starting point for the development of new therapeutics. The synthetic protocols, biological evaluation methods, and mechanistic insights derived from studies on analogous compounds provide a clear and actionable roadmap for researchers. The unique stereochemistry of this compound offers an opportunity to explore novel structure-activity relationships and develop potent and selective antifungal agents, likely targeting the fungal ergosterol biosynthesis pathway. Further research into the synthesis and evaluation of derivatives of this compound is warranted to fully explore its potential in addressing the growing challenge of fungal infections.
References
- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-Aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-3-Aminopiperidine synthesis.
Troubleshooting Guides
Enzymatic Synthesis using ω-Transaminases
This method utilizes an ω-transaminase to stereoselectively aminate a prochiral ketone, such as N-Boc-3-piperidone, to produce the desired (R)-enantiomer.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion/Yield | 1. Suboptimal Reaction Conditions: pH, temperature, or buffer composition may not be ideal for the specific transaminase. | 1. Optimize pH (typically 7.0-8.0) and temperature (often 30-50°C) for your enzyme.[1][2] 2. Screen different buffer systems (e.g., phosphate, Tris-HCl).[1] |
| 2. Enzyme Inhibition: Substrate or product inhibition can limit the reaction rate.[3] | 1. Perform the reaction at a lower substrate concentration. 2. Consider in-situ product removal if feasible. | |
| 3. Cofactor (PLP) Limitation: Insufficient pyridoxal-5'-phosphate (PLP) can hinder enzyme activity.[1] | 1. Ensure adequate PLP concentration in the reaction mixture (typically 1-1.4 mM).[1][2] | |
| 4. Poor Substrate Solubility: The ketone substrate may not be fully dissolved in the aqueous buffer. | 1. Add a co-solvent like DMSO (typically 10-33% v/v) to improve solubility.[1][2] | |
| Low Enantioselectivity (ee) | 1. Incorrect Enzyme Choice: The selected transaminase may not have high stereoselectivity for the substrate. | 1. Screen a panel of commercially available (R)-selective ω-transaminases.[2] |
| 2. Racemization: The product may racemize under the reaction or work-up conditions. | 1. Analyze samples at different time points to check for racemization. 2. Ensure mild work-up conditions. | |
| Enzyme Instability | 1. Harsh Reaction Conditions: High temperatures or extreme pH can denature the enzyme. | 1. Operate within the recommended pH and temperature range for the enzyme. 2. Consider using an immobilized enzyme for improved stability and reusability.[1][2] |
Chemical Synthesis via LAH Reduction
This route typically involves the reduction of an N-protected-(R)-3-amino-2-piperidone derivative using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or Incomplete Conversion | 1. Insufficient LAH: The amount of LAH may not be sufficient to fully reduce the lactam. | 1. Use a molar excess of LAH (typically 1.5-2.5 equivalents). 2. Ensure the LAH is fresh and has not been deactivated by moisture.[4] |
| 2. Reaction Temperature Too Low: The reaction may be too slow at lower temperatures. | 1. The reaction is often started at a lower temperature (e.g., 0-10°C) and then warmed to reflux to ensure completion.[5] | |
| Low Isolated Yield | 1. Difficult Work-up: The formation of aluminum salts can make product isolation challenging.[6][7] | 1. Employ a standard work-up procedure, such as the Fieser method (sequential addition of water, NaOH solution, and more water), to precipitate granular aluminum salts that are easier to filter.[6][8] 2. Ensure efficient extraction of the amine product from the aqueous layer, which can be basic. |
| 2. Product Volatility: The free amine can be volatile, leading to loss during solvent removal. | 1. Convert the amine to a salt (e.g., hydrochloride) before concentration to reduce volatility.[1][2] | |
| Formation of By-products | 1. Over-reduction or Side Reactions: While less common for lactams, other functional groups in the molecule could be reduced. | 1. Ensure the starting material is pure. 2. Use a protecting group strategy if other reducible functional groups are present. |
Chiral Resolution of Racemic 3-Aminopiperidine
This method involves separating the enantiomers of a racemic mixture of 3-aminopiperidine by forming diastereomeric salts with a chiral resolving agent.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor or No Crystallization of Diastereomeric Salt | 1. Inappropriate Solvent: The solvent may be too good, preventing precipitation, or too poor, causing co-precipitation of both diastereomers. | 1. Screen a range of solvents and solvent mixtures to find one where the desired diastereomeric salt has low solubility and the other has high solubility.[9] |
| 2. Incorrect Stoichiometry: The ratio of the racemic amine to the resolving agent may not be optimal. | 1. Typically, a 1:1 molar ratio is a good starting point, but this may need to be optimized. | |
| Low Enantiomeric Excess (ee) of Resolved Amine | 1. Co-precipitation of Diastereomers: The undesired diastereomer may be trapped in the crystal lattice of the desired diastereomer. | 1. Allow the crystallization to proceed slowly with gradual cooling to promote the formation of purer crystals.[9] 2. Perform recrystallization of the diastereomeric salt to improve its purity. |
| 2. Ineffective Resolving Agent: The chosen chiral acid may not form well-differentiated diastereomeric salts with the amine enantiomers. | 1. Screen different chiral resolving agents, such as tartaric acid derivatives (e.g., di-benzoyl-L-tartaric acid) or mandelic acid.[9][10][11] |
Data Presentation
Table 1: Comparison of Yields in Enzymatic Synthesis of N-Boc-(R)-3-Aminopiperidine
| Transaminase | Substrate Conc. | Co-solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| ATA-025-IMB | 45 mM | 13% DMSO | 50 | 3 | 99 | >99 |
| ATA-025-IMB (Preparative) | 208 mM | 33% DMSO | 50 | 24 | >99 | >99 |
| Engineered Transaminase | 50 g/L | Not specified | 30-50 | 12-36 | >99 | >99.77 |
Data compiled from multiple sources.[1][2][12]
Table 2: Chiral Resolution of 3-Aminopiperidine
| Resolving Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide | 99.5 | 99.6 |
| Dibenzoyl-(D)-tartaric acid | 75 (initial) | 13.2 (de) |
| Dibenzoyl-(D)-tartaric acid (after recrystallization) | 41 | 93 (de) |
Data compiled from multiple sources.[10][13]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-N-Boc-3-Aminopiperidine
This protocol is a general guideline based on published procedures and may require optimization for specific enzymes and scales.[1][2]
-
Preparation of Reaction Mixture:
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM triethanolamine or Tris-HCl, pH 7.5-8.0).
-
Add isopropylamine as the amine donor to a final concentration of approximately 1.1 M.
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1.4 mM.
-
-
Enzyme Addition:
-
Add the immobilized ω-transaminase (e.g., ATA-025-IMB) to the reaction mixture.
-
Stir the mixture for a few minutes to ensure the enzyme is well-suspended.
-
-
Substrate Addition:
-
Prepare a solution of N-Boc-3-piperidone in a suitable co-solvent (e.g., DMSO).
-
Add the substrate solution to the reaction mixture to the desired final concentration (e.g., 45-208 mM).
-
-
Reaction:
-
Stir the reaction mixture at the optimal temperature (e.g., 50°C) and monitor the progress by HPLC or TLC.
-
-
Work-up:
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Protocol 2: LAH Reduction of (R)-3-Amino-2-piperidone Hydrochloride
Caution: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup:
-
In a dry, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.0-2.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
-
Substrate Addition:
-
In a separate flask, suspend (R)-3-amino-2-piperidone hydrochloride (1 equivalent) in anhydrous THF.
-
Slowly add the substrate suspension to the LAH suspension at a controlled temperature (e.g., 10-45°C).
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to a temperature between 45°C and 70°C and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add water dropwise to quench the excess LAH.
-
Add a 15% aqueous solution of sodium hydroxide.
-
Add more water. The amounts of water and NaOH solution are typically added in a specific ratio relative to the amount of LAH used.[6][8]
-
Stir the mixture at room temperature until a granular precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF.
-
-
Isolation:
-
Combine the filtrate and washings.
-
To isolate the product as the hydrochloride salt, the solution can be treated with HCl in a suitable solvent (e.g., ethanol or isopropanol) to precipitate the salt.
-
Collect the precipitate by filtration and dry under vacuum.
-
Mandatory Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the LAH reduction of (R)-3-Amino-2-piperidone.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound?
A1: The choice of synthetic route often depends on the scale of the synthesis, cost considerations, and available equipment.
-
Enzymatic synthesis is often preferred for its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.[1][2][14] It can provide the target compound in a single step from a prochiral precursor with high optical purity, avoiding the need for chiral resolution.[1][2]
-
Chemical synthesis followed by chiral resolution is a more traditional approach. While it can be robust, it is inherently less efficient as the maximum theoretical yield for the desired enantiomer is 50%, and it often requires screening of resolving agents and solvents.[9]
-
Asymmetric chemical synthesis , such as the reduction of a chiral lactam, can also be effective but may require the synthesis of a chiral starting material.
Q2: What is the role of the N-protecting group (e.g., Boc, Cbz) in the synthesis?
A2: The N-protecting group serves several crucial functions:
-
It prevents unwanted side reactions at the piperidine nitrogen.
-
In enzymatic synthesis, it can influence the substrate's ability to bind to the enzyme's active site.
-
It facilitates the handling and purification of intermediates, which are often less volatile and more crystalline than the free amine.
-
The protecting group is typically removed in the final step to yield the desired this compound.[1][2]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) of the product. Reverse-phase HPLC can be used to monitor the consumption of the starting material and the formation of the product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively monitoring the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
-
Gas Chromatography (GC): For volatile derivatives, GC with a chiral column can also be used to determine enantiomeric purity.
Q4: I am having trouble with the purification of the final this compound product. What are some common issues and solutions?
A4: Purification of the final product can be challenging due to its basicity and potential volatility.
-
Issue: The free amine can be a volatile, low-melting solid or oil, making it difficult to handle and purify.
-
Issue: The basic nature of the amine can cause peak tailing during silica gel column chromatography.
-
Solution: If column chromatography is necessary, consider using a deactivated silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent to improve peak shape.
-
Q5: Can the enzyme be reused in the enzymatic synthesis?
A5: Yes, a significant advantage of using immobilized enzymes is their potential for reuse. After the reaction, the immobilized enzyme can be recovered by simple filtration, washed, and used in subsequent batches. Studies have shown that some immobilized transaminases can be reused for multiple cycles with minimal loss of activity, which significantly reduces the cost of the catalyst.[1][2]
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. echemi.com [echemi.com]
- 8. Workup [chem.rochester.edu]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. US20130172562A1 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 12. CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method - Google Patents [patents.google.com]
- 13. Preparation of this compound by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 3-Aminopiperidine
Welcome to the technical support center for the chiral separation of 3-aminopiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective analysis and purification of 3-aminopiperidine.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of 3-aminopiperidine.
Question: Why am I seeing no peaks or very weak peaks when analyzing 3-aminopiperidine on my HPLC with a UV detector?
Answer: This is a common challenge because 3-aminopiperidine lacks a strong chromophore, resulting in very weak UV absorption.[1][2][3] To overcome this, pre-column derivatization is often necessary to introduce a chromophoric tag to the molecule.
-
Recommended Solution: Implement a pre-column derivatization step using a reagent that reacts with the primary and/or secondary amine of 3-aminopiperidine. Common derivatizing agents include:
This will create a derivative with strong UV absorbance, significantly improving detection sensitivity.[2][3]
Question: My chiral separation is showing poor resolution between the enantiomers. What steps can I take to improve it?
Answer: Poor resolution is a frequent issue in chiral chromatography. Several factors can be optimized to enhance the separation.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Evaluate Different Chiral Stationary Phases (CSPs): The selection of the chiral column is critical. If one CSP is not providing adequate separation, try a column with a different chiral selector. Polysaccharide-based columns (e.g., Chiralpak AD-H) and glycoprotein-based columns (e.g., Chiral-AGP) have been used successfully for derivatized 3-aminopiperidine.[1][2][3]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes increase the interaction time with the stationary phase and improve resolution, though this will also increase the run time.[1]
-
Control the Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 30°C, 40°C) to find the optimal condition.[2]
-
Question: I am struggling to achieve high enantiomeric excess (e.e.) with diastereomeric salt crystallization. What are the critical parameters to consider?
Answer: Diastereomeric salt crystallization is a powerful technique for chiral resolution on a preparative scale, but its success is highly dependent on several experimental conditions.
-
Critical Parameters for Optimization:
-
Choice of Resolving Agent: The selection of the chiral acid is crucial as it determines the properties of the resulting diastereomeric salts. Commonly used resolving agents for 3-aminopiperidine include:
-
Solvent System: The solubility difference between the two diastereomeric salts is maximized in a specific solvent or solvent mixture. Experiment with various solvents to find one where one diastereomer is significantly less soluble than the other.
-
Temperature Profile: The initial temperature should be high enough to dissolve the racemic 3-aminopiperidine and the resolving agent. Subsequently, a controlled cooling process is often employed to induce crystallization of the desired diastereomer.[5] A typical procedure might involve initial dissolution at 35-70°C followed by cooling to 0-20°C.[5]
-
Stoichiometry: The molar ratio of the racemic amine to the resolving agent can impact the yield and purity of the resulting diastereomeric salt.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for the chiral separation of 3-aminopiperidine?
A1: The primary methods for resolving the enantiomers of 3-aminopiperidine are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical technique. Due to the lack of a UV chromophore in 3-aminopiperidine, a pre-column derivatization step is typically required.[1][2][3]
-
Supercritical Fluid Chromatography (SFC): SFC can be a faster and more environmentally friendly alternative to HPLC for chiral separations.[7][8]
-
Diastereomeric Salt Crystallization: This classical resolution technique is suitable for larger-scale preparations and involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[5][6][9]
-
Enzymatic Resolution: Biocatalytic methods, such as using transaminases or other enzymes, can offer high enantioselectivity for the synthesis of one enantiomer.[10][11][12]
Q2: Is it possible to analyze 3-aminopiperidine by HPLC without derivatization?
A2: Yes, it is possible, but it presents challenges. Direct analysis on a chiral column like Crownpak™ CR+ has been reported.[3] However, this method may require a differential refractive index detector (RID) due to the poor UV absorbance of the underivatized compound.[3] RID detectors are generally less sensitive and not compatible with gradient elution.
Q3: What are some common chiral resolving agents used for 3-aminopiperidine?
A3: Several chiral acids have been successfully used as resolving agents for 3-aminopiperidine, including:
-
Dibenzoyl-L-tartaric acid[5]
-
Di(ortho-tolyl)-L-tartaric acid[5]
-
N-acetyl-L-phenylalanine[5]
-
(R)-2-methoxy-2-phenylacetic acid[9]
-
N-(para-toluenesulfonyl)-L-phenylalanine[9]
-
Optically active cyclic phosphoric acids[6]
Q4: Are there any enzymatic methods for the chiral resolution of 3-aminopiperidine?
A4: Yes, enzymatic methods are a viable approach. The use of ω-transaminases for the asymmetric amination of a prochiral ketone precursor (1-Boc-3-piperidone) to produce enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine has been demonstrated.[12] Additionally, enzyme cascades involving galactose oxidase and imine reductase have been used to synthesize protected L-3-aminopiperidine.[10][13]
Data Presentation
Table 1: Chiral HPLC Methods for Derivatized 3-Aminopiperidine
| Derivatizing Agent | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Reference |
| p-toluenesulfonyl chloride (PTSC) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | 228 | > 4.0 | [1] |
| Benzoyl chloride (dibenzoyl derivative) | Glycoprotein-based (e.g., Chiral-AGP) | 0.02 mol/L Phosphate buffer - Acetonitrile (92:8) | 0.8 | 254 | Not specified | [2] |
| Benzoyl chloride (monobenzoyl derivative) | Glycoprotein-based (e.g., Chiral-AGP) | 0.015 mol/L Phosphate buffer - Isopropanol (99:1) | 0.8 | 254 | Not specified | [3] |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of 3-Aminopiperidine via Pre-column Derivatization with PTSC
This protocol is based on the method described by Babu et al.[1]
-
Derivatization Procedure:
-
Prepare a solution of (R)-3-aminopiperidine dihydrochloride in a suitable solvent.
-
Add para-toluenesulfonyl chloride (PTSC) in the presence of a base (e.g., triethylamine or sodium hydroxide solution) to catalyze the reaction.
-
Allow the reaction to proceed to completion to form the sulfonamide derivative.
-
Quench the reaction and extract the derivatized product.
-
Prepare the final sample solution for HPLC injection by dissolving the dried product in the mobile phase.
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP)
-
Mobile Phase: 0.1% Diethylamine in Ethanol
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 228 nm
-
Injection Volume: 10 µL
-
Protocol 2: Diastereomeric Salt Crystallization of 3-Aminopiperidine
This protocol is a general guideline based on principles from various patents.[5][9]
-
Dissolution:
-
In a reaction vessel, dissolve racemic 3-aminopiperidine in a suitable solvent (e.g., an alcohol or a solvent mixture).
-
In a separate vessel, dissolve the chosen chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) in the same solvent.
-
-
Salt Formation and Crystallization:
-
Combine the two solutions. The molar ratio of 3-aminopiperidine to the resolving agent is typically between 2:1 and 1:2.[5]
-
Heat the mixture to a temperature between 35°C and 70°C to ensure complete dissolution.[5]
-
Slowly cool the solution to a temperature between 0°C and 20°C to induce crystallization of the less soluble diastereomeric salt.[5]
-
Stir the slurry for a sufficient time to allow for complete crystallization.
-
-
Isolation and Purification:
-
Isolate the crystallized diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The enantiomeric purity of the salt can be enhanced by recrystallization if necessary.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in a suitable solvent.
-
Add a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free enantiomerically enriched 3-aminopiperidine.
-
Extract the free amine into an organic solvent and isolate by standard procedures.
-
Visualizations
Caption: Workflow for chiral separation method development.
References
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2007075630A1 - Method for producing 3-aminopiperidine diastereomer - Google Patents [patents.google.com]
- 6. Preparation of this compound by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 8. researchgate.net [researchgate.net]
- 9. patents.justia.com [patents.justia.com]
- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 11. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 12. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 13. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of N-Protection for (R)-3-Aminopiperidine
Welcome to the technical support center for the N-protection of (R)-3-aminopiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful and efficient N-protection reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for this compound?
A1: The most common N-protecting groups for this compound are tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the required orthogonality and deprotection conditions.[1]
Q2: I am observing a low yield in my N-Boc protection reaction. What are the potential causes?
A2: Low yields in N-Boc protection can stem from several factors. Incomplete reaction is a common issue. Ensure you are using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) and an appropriate base to drive the reaction to completion. The choice of solvent is also critical; aprotic polar solvents like acetonitrile can be optimal.[2] For sterically hindered amines, the reaction may be slow at lower temperatures, but increasing the temperature can lead to side reactions.[3] Additionally, ensure your this compound is fully dissolved and freebased if starting from a salt.
Q3: What are the common side products in the N-Cbz protection of this compound?
A3: Common side products include unreacted this compound, benzyl alcohol formed from the degradation of benzyl chloroformate (Cbz-Cl), and over-alkylation, where the piperidine ring nitrogen is benzylated.[4] Di-Cbz protection of the primary amine can also occur if an excess of Cbz-Cl is used.
Q4: How can I avoid racemization of the chiral center during N-protection?
A4: Maintaining the stereochemical integrity of this compound is crucial. Racemization can be minimized by performing the reaction at low temperatures (e.g., 0 °C to room temperature).[4] The choice of a non-nucleophilic, sterically hindered base can also be beneficial. It is important to avoid harsh reaction conditions and prolonged reaction times where possible. One study noted no racemization or epimerization during their amino acid coupling reactions with a protected 3-aminopiperidine derivative.[3]
Q5: My N-protected product is an oil and difficult to purify. What should I do?
A5: If direct crystallization of the product fails, column chromatography is a reliable method for purification.[4] For Boc-protected amines, a common purification method involves extraction followed by chromatography. For Cbz-protected compounds, after aqueous workup, the product can sometimes be isolated by crystallization or purified by column chromatography.
Troubleshooting Guides
N-Boc Protection Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient (Boc)₂O. | Use a slight molar excess (1.1-1.3 equivalents) of (Boc)₂O.[5] |
| Inadequate base. | Use a suitable base such as sodium carbonate or triethylamine to neutralize the acid formed.[5] | |
| Poor solubility of starting material. | Ensure the this compound is fully dissolved in the chosen solvent. | |
| Low Yield | Reaction temperature is too low. | For sterically hindered amines, a slightly elevated temperature may be needed, but monitor for side products.[3] |
| Hydrolysis of (Boc)₂O. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Formation of Di-Boc Product | Excess (Boc)₂O. | Use a controlled amount of (Boc)₂O (1.1-1.3 equivalents).[5] |
| Difficult Purification | Product is an oil. | Purify using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane). |
N-Cbz Protection Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient Cbz-Cl. | Use a slight excess of benzyl chloroformate. |
| Reaction temperature too low. | Conduct the reaction at 0 °C and allow it to warm to room temperature. | |
| Low Yield | Hydrolysis of Cbz-Cl. | Use anhydrous solvents and add Cbz-Cl slowly to the reaction mixture at 0 °C.[6][7] |
| Formation of Side Products (e.g., Benzyl Alcohol, Over-alkylation) | High reaction temperature. | Maintain a low temperature (0 °C) during the addition of Cbz-Cl.[4] |
| Inappropriate base. | Use a mild base like sodium bicarbonate to avoid side reactions. | |
| Difficult Purification | Oily product. | Utilize column chromatography for purification.[4] |
N-Fmoc Protection Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient Fmoc-Cl or Fmoc-OSu. | Use a slight excess (e.g., 1.2 equivalents) of the Fmoc reagent.[8] |
| Inappropriate reaction medium. | A mixture of THF and saturated aqueous NaHCO₃ can be effective.[9] | |
| Low Yield | Hydrolysis of Fmoc-Cl. | While Fmoc-Cl is more stable than other chloroformates, using anhydrous conditions initially can be beneficial. |
| Side Reactions | Premature deprotection. | Fmoc is base-labile; avoid strongly basic conditions during workup if the Fmoc group needs to be retained.[1] |
Experimental Protocols
N-Boc Protection Protocol
This protocol is adapted from a patented procedure.[5]
-
Dissolve (R)-3-amino-N-Cbz-piperidine (1 equivalent) and sodium carbonate (1.5-2.5 equivalents) in water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.3 equivalents) in methanol dropwise.
-
After the addition is complete, allow the reaction to warm to 20-25 °C and stir until the reaction is complete (monitor by TLC).
-
The resulting N-Boc, N-Cbz protected piperidine can then be isolated.
-
The Cbz group can be subsequently removed by hydrogenation to yield (R)-3-(Boc-amino)piperidine.
N-Cbz Protection Protocol
This is a general procedure that can be adapted for this compound.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of THF and water.
-
Add a base, such as sodium bicarbonate (2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05-1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
N-Fmoc Protection Protocol
This protocol is a general method for the N-Fmoc protection of amines in an aqueous medium.[8]
-
To this compound (1 mmol), add Fmoc chloride (1.2 mmol) and water (1.5 mL).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, filter the reaction product, wash with water, and recrystallize from hot ethanol to afford the pure N-Fmoc-(R)-3-aminopiperidine.
Visualizing Experimental Workflows
Caption: General experimental workflows for N-Boc, N-Cbz, and N-Fmoc protection of this compound.
Caption: A logical troubleshooting workflow for addressing low yield in N-protection reactions.
References
- 1. chempep.com [chempep.com]
- 2. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 6. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. total-synthesis.com [total-synthesis.com]
Preventing racemization during synthesis of (R)-3-Aminopiperidine derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of (R)-3-Aminopiperidine derivatives.
Troubleshooting Guide: Loss of Enantiomeric Purity
Rapidly diagnose and resolve issues of racemization in your synthesis workflow.
Problem: The enantiomeric excess (ee%) of your this compound derivative is lower than expected.
Initial Assessment Workflow:
Caption: Initial troubleshooting workflow for low enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral 3-aminopiperidine derivatives?
A1: Racemization is primarily caused by factors that lead to the temporary formation of a planar, achiral intermediate at the stereocenter. Key causes include:
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Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the inversion barrier of the chiral center, leading to racemization.[1]
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Formation of Achiral Intermediates: Reactions proceeding through planar intermediates like carbocations or enolates are susceptible to racemization. For example, the removal of a proton from the chiral center can form a planar carbanion, which can be protonated from either side, resulting in a racemic mixture.[1]
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Inappropriate Reagents: Certain reagents, such as some coupling agents used in peptide synthesis, can promote the formation of racemizable intermediates.[1][2]
Q2: Which synthetic strategies are most effective at preserving stereochemical integrity?
A2: Several strategies can be employed to synthesize this compound derivatives with high enantiomeric purity:
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Enzymatic Synthesis: Biocatalytic methods, such as using transaminases or enzyme cascades with galactose oxidase and imine reductase, are highly stereoselective and operate under mild conditions, minimizing the risk of racemization.[3][4][5][6] These methods can produce products with high optical purity.[3]
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Synthesis from a Chiral Pool: Starting from readily available, enantiomerically pure natural products like L-glutamic acid, D-lysine, or D-ornithine provides a robust method to ensure the desired stereochemistry in the final product.[7]
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Optical Resolution: If a racemic synthesis is performed, the desired enantiomer can be separated from the mixture. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as optically active cyclic phosphoric acids, followed by separation.[8]
Q3: How do I select an appropriate protecting group to prevent racemization?
A3: The choice of a protecting group is crucial. For the piperidine nitrogen, common protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are effective.[4][7][9] These groups can enhance the stability of the chiral center and are compatible with many reaction conditions that preserve stereochemistry. The key is to choose a protecting group that is stable under the reaction conditions used for subsequent steps and can be removed under mild conditions that do not induce racemization.
Q4: Can my analytical method be the source of the apparent loss of ee%?
A4: Yes, it is possible. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for determining enantiomeric excess.[10][11][12][13] Since 3-aminopiperidine lacks a strong chromophore, pre-column derivatization with an agent like benzoyl chloride or para-toluene sulfonyl chloride is often necessary.[10][11][12][14] It is critical to ensure that the derivatization conditions themselves do not cause racemization. Additionally, the chiral column and mobile phase must be properly selected and validated to achieve baseline separation of the enantiomers.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methods to obtain enantiopure this compound derivatives.
Table 1: Enzymatic Synthesis of this compound Derivatives
| Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (ee%) | Reference |
| Transaminase | N-Boc-3-piperidone | (R)-N-Boc-3-aminopiperidine | >95% | >99% | [15] |
| Galactose Oxidase & Imine Reductase Cascade | N-Cbz-L-ornithinol | L-3-N-Cbz-aminopiperidine | up to 54% (isolated) | High (not quantified) | [4][5] |
Table 2: Synthesis from Chiral Precursors
| Chiral Precursor | Key Steps | Final Product | Overall Yield | Reference |
| L-Glutamic Acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | 3-(N-Boc amino) piperidine derivatives | 44% to 55% | |
| D-Ornithine | N-Boc protection, Cyclization, O-alkylation, Hydrogenation | (R)-3-(Boc-amino)piperidine | Not specified | [7] |
Table 3: Optical Resolution of (rac)-3-Aminopiperidine
| Resolving Agent | Solvent | Product | Yield | Enantiomeric Excess (ee%) | Reference |
| (R)-4-(2-chloro-1,3,2-dioxaphosphorinane 2-oxide) | Not specified | This compound | 99.5% | 99.6% | [8] |
Key Experimental Protocols
Protocol 1: Enzymatic Asymmetric Amination using Transaminase
This protocol describes the synthesis of (R)-N-Boc-3-aminopiperidine from N-Boc-3-piperidone using an immobilized ω-transaminase.
Materials:
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N-Boc-3-piperidone
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Immobilized ω-transaminase (TA-IMB)
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Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
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Buffer solution (e.g., phosphate buffer, pH 7.5)
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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In a temperature-controlled reaction vessel, dissolve N-Boc-3-piperidone in the buffer solution.
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Add the cofactor PLP to the solution.
-
Add isopropylamine as the amine donor.
-
Introduce the immobilized ω-transaminase to the reaction mixture.
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Stir the reaction at a controlled temperature (e.g., 30°C) for the required time (e.g., 24 hours), monitoring the conversion by HPLC or GC.
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Upon completion, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.
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Extract the aqueous phase with an organic solvent like ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography if necessary.
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Determine the enantiomeric excess of the final product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis with Pre-column Derivatization
This protocol provides a general method for determining the enantiomeric excess of 3-aminopiperidine via derivatization followed by chiral HPLC analysis.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., para-toluene sulfonyl chloride - PTSC)[12][14]
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Base (e.g., triethylamine or aqueous sodium hydroxide)
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Organic solvent (e.g., dichloromethane)
-
HPLC grade solvents for mobile phase (e.g., ethanol, diethyl amine)[12]
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Chiral HPLC column (e.g., Chiralpak AD-H)[12]
Procedure:
-
Derivatization: a. Dissolve a known amount of the 3-aminopiperidine sample in a suitable organic solvent or aqueous base. b. Add the base, followed by the derivatizing agent (PTSC). c. Stir the reaction at a controlled low temperature (e.g., 0-5°C) to prevent any potential racemization during derivatization. d. Quench the reaction and extract the derivatized product. e. Dry and concentrate the organic extract.
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HPLC Analysis: a. Dissolve the derivatized sample in the mobile phase. b. Set up the HPLC system with the chiral column (e.g., Chiralpak AD-H). c. Use a suitable mobile phase, for example, 0.1% diethyl amine in ethanol, at a constant flow rate (e.g., 0.5 mL/min).[12] d. Set the UV detector to an appropriate wavelength (e.g., 228 nm for the PTSC derivative).[12] e. Inject the sample and record the chromatogram. f. The two enantiomers should be resolved as separate peaks. Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers.
Diagrams and Workflows
Caption: High-level comparison of enantioselective synthesis routes.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of this compound by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20100029941A1 - Preparation of this compound dihydrochloride - Google Patents [patents.google.com]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
Technical Support Center: Purification of Crude (R)-3-Aminopiperidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude (R)-3-Aminopiperidine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The main strategies for purifying crude this compound (APD) involve separating it from impurities such as the corresponding (S)-enantiomer, starting materials, and reaction byproducts. The most common techniques include:
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Diastereomeric Salt Resolution: This is a classical and highly effective method for separating enantiomers. The crude racemic or enantiomerically-enriched aminopiperidine is reacted with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized and isolated.[1][2]
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Chromatography: Flash chromatography is often used for purifying protected forms of (R)-3-APD, such as (R)-N-Boc-3-aminopiperidine or (R)-N-Cbz-3-aminopiperidine.[3] Chiral preparative HPLC can be used to directly separate the enantiomers, though this is often more expensive and less scalable.[3]
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Crystallization of Salts: this compound can be converted to a salt, such as the dihydrochloride, which can then be purified by crystallization. This method is particularly useful for removing non-basic impurities and for isolating the final product in a stable, solid form.[4][5]
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Distillation: Reduced pressure distillation can be employed, although it may not be effective at separating the enantiomers and is more suitable for removing non-volatile impurities.[6]
Q2: How can the enantiomeric excess (ee%) of this compound be improved?
Improving the enantiomeric excess typically involves chiral resolution. A widely used approach is the formation of diastereomeric salts using an enantiomerically pure resolving agent. For example, reacting racemic 3-aminopiperidine with an agent like (R)-4-(2-chloro-hydroxy-1,3,2-dioxaphosphorinane 2-oxide) ((R)-CPA) allows for the selective crystallization of the desired diastereomer, leading to high enantiomeric purity (e.g., 99.6% ee) upon liberation of the free amine.[2] Other chiral acids used for resolution include (R)-2-methoxy-2-phenylacetic acid and N-(para-toluenesulfonyl)-L-phenylalanine.[1] Repeated crystallization of the diastereomeric salt can further enhance the ee%.
Q3: What are the common impurities in crude this compound?
Common impurities depend on the synthetic route but often include:
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(S)-3-Aminopiperidine: The unwanted enantiomer is the most common and critical impurity to remove.
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Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-aminopyridine or D-ornithine derivatives.[1]
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Side-Reaction Products: Byproducts from the synthesis, which vary based on the specific chemistry employed.
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Residual Solvents: Organic solvents used during the reaction or initial workup.
Q4: Which analytical techniques are used to assess the purity and enantiomeric excess of this compound?
Purity and enantiomeric excess are typically determined using chromatographic methods:
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Chiral High-Performance Liquid Chromatography (HPLC): This is the standard method for determining enantiomeric excess. The aminopiperidine may need to be derivatized first (e.g., with benzoyl chloride) to allow for UV detection and to improve separation on a chiral column.[7][8]
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Gas Chromatography (GC): GC with a chiral column can also be used to determine the enantiomeric ratio.
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High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This technique can be used for quantitative analysis of 3-aminopiperidine without derivatization, which is advantageous as the compound lacks a strong UV chromophore.[9][10]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Diastereomeric Salt Crystallization | The chosen solvent system may not be optimal, leading to high solubility of the target diastereomeric salt. | Screen different solvent systems (e.g., mixtures of alcohols like ethanol or propanol with other organic solvents) to find conditions that minimize the solubility of the desired salt.[11] |
| The cooling process was too rapid, preventing complete crystallization. | Ensure a slow, controlled cooling process to maximize crystal formation. Stirring during cooling can also promote crystallization.[11] | |
| Poor Enantiomeric Excess (ee%) After Resolution | The resolving agent was not enantiomerically pure. | Verify the purity of the chiral resolving agent before use. |
| Insufficient equilibration time during crystallization. | Allow adequate time for the diastereomeric salts to equilibrate, ensuring the less soluble salt crystallizes preferentially. | |
| Co-precipitation of the undesired diastereomer. | Perform a recrystallization of the isolated salt. This can significantly improve the enantiomeric purity.[12] | |
| Product Isolation Issues (e.g., Oily Product) | The free amine may be hygroscopic or have a low melting point. | Convert the purified amine into a stable crystalline salt, such as the dihydrochloride. This is often achieved by treating a solution of the amine (e.g., in ethanol or THF) with hydrochloric acid.[4][6] |
| Incomplete removal of the chiral acid after salt breaking. | Ensure the pH is sufficiently basic (e.g., 10-11) during the workup to fully deprotonate the aminopiperidine and ensure the acidic resolving agent is partitioned into the aqueous phase.[11] | |
| Unexpected Peaks in HPLC/GC Analysis | The sample may contain impurities from the starting materials or side reactions. | Review the synthetic route to identify potential byproducts. Use a reference standard for impurities if available.[13] |
| Degradation of the sample. | This compound can be sensitive. Ensure proper storage and consider re-purification or conversion to a more stable salt form. |
Section 3: Experimental Protocols
Protocol 1: Purification via Diastereomeric Salt Resolution with D-Mandelic Acid
This protocol is based on the principle of separating enantiomers by forming diastereomeric salts with differing solubilities.
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Salt Formation: In a reaction vessel, dissolve racemic 3-aminopiperidine (1.0 eq) and D-mandelic acid (1.1 to 1.5 eq) in a mixture of organic solvents, such as ethyl acetate and n-propanol.[11]
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Crystallization: Heat the mixture to approximately 65°C to ensure complete dissolution, then stir for 4 hours.[11] Allow the solution to cool naturally to room temperature (e.g., 20°C) and continue stirring for at least 2 hours to promote the precipitation of the less soluble this compound-D-mandelate salt.[11]
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Isolation: Collect the precipitated solid by suction filtration and dry it under vacuum.[11]
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Recrystallization (Optional): To improve enantiomeric purity, the isolated salt can be recrystallized from a suitable solvent like ethanol.[12]
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Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of water and an alcohol. Adjust the pH to 10-11 using a mineral base (e.g., NaOH).[11] This deprotonates the aminopiperidine and dissolves the mandelic acid in the aqueous layer.
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Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane multiple times. Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.[6]
Protocol 2: Flash Chromatography of (R)-1-Boc-3-aminopiperidine
This protocol is suitable for purifying the N-protected amine, which is often a stable intermediate.
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Sample Preparation: Dissolve the crude N-Boc protected this compound in a minimal amount of the chromatography eluent or dichloromethane.
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Column Packing: Pack a silica gel column with a suitable solvent system, such as heptane/ethyl acetate. The ratio will depend on the specific impurities. A common starting point is a 1:1 or 1:2 mixture.[3]
-
Elution: Load the sample onto the column and elute with the chosen solvent system. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to obtain the purified (R)-1-Boc-3-aminopiperidine.[3]
Protocol 3: Isolation and Purification as this compound Dihydrochloride
This method is excellent for final product isolation, providing a stable, crystalline solid.
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Reaction Setup: Dissolve the purified this compound free base in an appropriate solvent such as ethanol, methanol, or tetrahydrofuran (THF).[4][6]
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Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) while stirring. A solid precipitate of the dihydrochloride salt should form.[5][6]
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Crystallization and Isolation: Stir the resulting slurry at a reduced temperature (e.g., 0-15°C) for several hours to ensure complete precipitation.[4] Collect the white solid by filtration, wash with a small amount of cold solvent (e.g., ethanol), and dry under vacuum to obtain pure this compound dihydrochloride.[6][11]
Section 4: Data Summary Tables
Table 1: Comparison of Chiral Resolution Methods
| Resolving Agent | Solvent | Yield | Final Enantiomeric Excess (ee%) | Reference |
| (R)-CPA | Not Specified | 99.5% | 99.6% | [2] |
| D-Mandelic Acid | Ethyl acetate / n-propanol | 90.1 - 91.5% (final HCl salt) | 99.5 - 99.7% | [11] |
| N-(p-toluenesulfonyl)-L-phenylalanine | Not Specified | Not Specified | >90% | [1] |
| (R)-2-methoxy-2-phenylacetic acid | Not Specified | Not Specified | >90% | [1] |
| (R)-4-(2-chloro-hydroxy-1,3,2-dioxaphosphorinane 2-oxide) |
Table 2: Example Chromatographic Purification Conditions
| Compound | Method | Stationary Phase | Mobile Phase | Yield | Reference |
| (R)-1-Boc-3-aminopiperidine derivative | Flash Chromatography | Silica Gel | Heptane / Ethyl Acetate (1:3) | 60% | [3] |
| Racemic 1-Boc-3-aminopiperidine derivative | Chiral Preparative HPLC | Not Specified | Not Specified | Not Specified | [3] |
Section 5: Visual Guides
Caption: General workflows for the purification of this compound.
Caption: A decision tree for troubleshooting low enantiomeric excess.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Preparation of this compound by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100029941A1 - Preparation of this compound dihydrochloride - Google Patents [patents.google.com]
- 5. WO2007112368A1 - Preparation of this compound dihydrochloride - Google Patents [patents.google.com]
- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN103435538A - (R)-3-amino piperidine hydrochloride preparation method - Google Patents [patents.google.com]
- 12. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 13. 3-Amino Piperidine Impurity | 54012-73-6 | SynZeal [synzeal.com]
Side reactions to avoid in (R)-3-Aminopiperidine chemistry
Welcome to the technical support center for (R)-3-aminopiperidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis and modification of this compound and its derivatives.
Table of Contents
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Frequently Asked Questions (FAQs)
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Troubleshooting Guide: Side Reactions
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Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: How should I store and handle this compound?
A1: this compound is a hygroscopic and air-sensitive compound. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a refrigerator at 2-8°C to minimize degradation. When handling the free base, it is advisable to work under an inert atmosphere to prevent absorption of atmospheric CO₂ and moisture. The dihydrochloride salt is generally more stable and easier to handle under ambient conditions.
Q2: What are the key differences in reactivity between the primary (C3-amino) and secondary (piperidine ring) amines?
A2: The secondary amine within the piperidine ring is generally more nucleophilic and less sterically hindered than the primary amino group at the C3 position. This difference in reactivity is the root cause of many selectivity challenges in acylation and alkylation reactions. However, the relative reactivity can be influenced by the choice of solvent and reagents.
Protecting Group Strategies
Q3: What are the most common protecting groups for this compound, and how do I achieve selective protection?
A3: The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Selective protection is crucial for controlling subsequent reactions.
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Selective Protection of the Ring Nitrogen (N1): This is often desired to allow for modification of the primary amine. Due to the higher nucleophilicity of the ring nitrogen, direct acylation with reagents like Boc-anhydride or Cbz-Cl under controlled conditions can favor protection at this position.
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Selective Protection of the Primary Amine (N3): This is more challenging and often requires a multi-step approach, such as protecting both amines and then selectively deprotecting the N1 position. Alternatively, specific reaction conditions can be employed to favor N3 protection.
Strategies for selective protection are detailed in the --INVALID-LINK-- section.
Troubleshooting Guide: Side Reactions
This section provides detailed guidance on identifying, understanding, and mitigating common side reactions encountered in this compound chemistry.
Acylation Reactions: Over-acylation and Regioselectivity Issues
Acylation of this compound with agents like acyl chlorides, anhydrides (e.g., Boc₂O), or chloroformates (e.g., Cbz-Cl) can lead to a mixture of products if not carefully controlled.
Q4: I am getting a mixture of mono- and di-acylated products. How can I improve the selectivity for mono-acylation?
A4: The formation of di-acylated product is a common side reaction due to the presence of two nucleophilic amine groups. To favor mono-acylation, consider the following strategies:
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Control Stoichiometry: Use of approximately one equivalent of the acylating agent is the most straightforward approach to favor mono-acylation. However, this may result in incomplete conversion of the starting material.
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Reaction Temperature: Performing the reaction at low temperatures (e.g., 0°C to -20°C) can enhance selectivity by slowing down the rate of the second acylation.
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Slow Addition: Adding the acylating agent dropwise over an extended period helps to maintain a low concentration of the reagent, thereby favoring reaction at the more nucleophilic site and reducing the likelihood of di-acylation.[1]
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Choice of Solvent and Base: The solvent and base can influence the relative nucleophilicity of the two amine groups. Aprotic solvents are generally preferred.
Q5: How can I selectively acylate the primary amine (N3) over the secondary ring amine (N1)?
A5: Selective acylation of the primary amine is challenging due to the higher nucleophilicity of the secondary amine. A common strategy involves a protection-deprotection sequence. However, direct selective acylation can sometimes be achieved. For example, selective N-Boc protection of the primary amine can be accomplished using specific conditions.
Troubleshooting Workflow: Acylation
Caption: Troubleshooting workflow for acylation selectivity.
Data on Acylation Selectivity
| Reaction | Acylating Agent | Conditions | Product Distribution (Approximate) | Reference |
| N-Boc Protection | (Boc)₂O (1.5 equiv), TEA (3.0 equiv), H₂O/THF | 0°C to RT | High yield of N,N'-di-Boc product expected with excess reagent. Selective mono-Boc requires careful stoichiometry. | [2] |
| N-Benzoylation | Benzoyl Chloride (1.0 equiv), CH₂Cl₂ | 0°C | Predominantly mono-benzoylated product. | CN104034814B |
| N-Benzoylation | Benzoyl Chloride (>2.0 equiv), Toluene | 38°C | Predominantly di-benzoylated product. | CN104007202B |
Experimental Protocol: Selective Mono-N-Boc Protection of the Primary Amine
This protocol is adapted from a general procedure for the protection of primary amines and requires careful optimization for this compound.
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Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 2:1 mixture of dioxane and water.
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Base Addition: Add sodium carbonate (Na₂CO₃) (1.5-2.5 equiv) to the solution and stir.
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Cooling: Cool the mixture to 0-5°C in an ice bath.
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Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 equiv) in methanol dropwise to the cooled reaction mixture.
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Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
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Work-up: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography to isolate the desired (R)-tert-butyl (piperidin-3-yl)carbamate.[3]
Alkylation Reactions: Over-alkylation and Selectivity Control
Alkylation of amines with reagents like alkyl halides is notoriously difficult to control, often leading to over-alkylation.[4] This is because the product of the initial alkylation (a secondary amine from a primary, or a tertiary from a secondary) is often more nucleophilic than the starting amine.[5]
Q6: My N-alkylation reaction is producing a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. How can I stop the reaction at the mono-alkylation stage?
A6: Over-alkylation is a persistent issue.[5] Here are several strategies to promote mono-alkylation:
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Use a Large Excess of the Amine: Using a large excess of this compound relative to the alkylating agent can statistically favor mono-alkylation. However, this is atom-inefficient and requires removal of the excess starting material.
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Slow Addition of Alkylating Agent: As with acylation, slow dropwise addition of the alkylating agent can help to control the reaction.[1]
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Use of Protecting Groups: Protect one of the amine functionalities (e.g., Boc protection of the primary amine), perform the alkylation on the remaining free amine, and then deprotect. This is often the most reliable method for achieving selectivity.[5]
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Reductive Amination: This is an excellent alternative to direct alkylation with alkyl halides. The reaction of the amine with an aldehyde or ketone to form an imine (or iminium ion) followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective method for controlled mono-alkylation and avoids the formation of quaternary salts.[6][7]
Q7: I observed an unexpected N-ethylation of the piperidine ring during a Cbz-deprotection reaction. What caused this?
A7: This side reaction can occur during catalytic hydrogenation (e.g., with Pd/C and H₂) for Cbz deprotection when ethanol is used as the solvent. The palladium catalyst can oxidize a small amount of the ethanol solvent to acetaldehyde. The newly deprotected secondary amine then reacts with the acetaldehyde to form an iminium ion, which is subsequently reduced under the hydrogenation conditions to yield the N-ethylated byproduct. To avoid this, use a non-alcoholic solvent such as ethyl acetate, THF, or methanol (which is less prone to this specific oxidation).
Reaction Pathway: N-Ethylation Side Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. tdcommons.org [tdcommons.org]
Technical Support Center: Scaling Up (R)-3-Aminopiperidine Production
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the production of (R)-3-Aminopiperidine from the laboratory to a pilot plant. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to address common challenges encountered during this transition.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthesis routes for this compound?
A1: Several routes are employed for the synthesis of this compound, with scalability being a key differentiator. The most prominent methods include:
-
Enzymatic Synthesis: This method often uses a transaminase to convert a nitrogen-protected 3-piperidone into the desired (R)-enantiomer.[1][2] It is considered a green and efficient route, often achieving high enantiomeric excess (ee) and yield, making it suitable for industrial-scale production.[1][3]
-
Chemical Synthesis from Chiral Precursors: A common approach involves starting from D-glutamic acid, which undergoes a multi-step conversion to form the piperidine ring with the correct stereochemistry.[4] This method avoids the need for chiral resolution.
-
Resolution of Racemic Mixtures: This classic approach involves synthesizing racemic 3-aminopiperidine and then separating the enantiomers using a chiral resolving agent, such as optically active cyclic phosphoric acids, to form diastereomeric salts that can be separated by crystallization.[5]
Q2: What are the critical safety precautions for handling 3-Aminopiperidine and its intermediates at a pilot scale?
A2: this compound and its derivatives can cause skin irritation, serious eye damage, and respiratory irritation.[6][7] When scaling up, it is crucial to implement robust safety protocols:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[8]
-
Ventilation: All handling should occur in a well-ventilated area to avoid inhaling dust, mists, or vapors.[9][10]
-
Emergency Procedures: Ensure emergency exits and spill cleanup materials are readily available.[8] In case of contact, immediately flush skin or eyes with plenty of water and remove contaminated clothing.[6]
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials like oxidizing agents. The material can be hygroscopic, so storage under an inert gas may be necessary.[6]
Q3: How does the choice of nitrogen-protecting group (e.g., Boc vs. Cbz) impact the scale-up process?
A3: The choice of a nitrogen-protecting group is critical and affects multiple stages of the synthesis.
-
Boc (tert-butoxycarbonyl): Generally removed under acidic conditions. This is a common and effective protecting group. The deprotection of (R)-N-Boc-3-aminopiperidine with HCl in ethanol can yield the dihydrochloride salt in high purity.[1]
-
Cbz (carbobenzyloxy): Typically removed by catalytic hydrogenation. This method is effective but requires specialized high-pressure hydrogenation equipment at the pilot scale and handling of flammable catalysts like Palladium on carbon (Pd/C).[1] The stability of the protecting group under different reaction conditions is a key consideration for industrial applications.[2]
Q4: What are the standard analytical methods for ensuring the quality and purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique. Due to the weak UV absorption of 3-aminopiperidine, a pre-column derivatization step is often required to improve detection sensitivity.[11][12]
-
Purity Analysis: Reversed-phase HPLC can be used to determine chemical purity.
-
Enantiomeric Excess (ee) Analysis: Chiral HPLC is essential for quantifying the enantiomeric purity. This often involves derivatizing the amine with an agent like benzoyl chloride or p-toluenesulfonyl chloride, followed by separation on a chiral column (e.g., Chiralpak AD-H).[11][13]
Synthesis Route Comparison
The selection of a synthesis route for scale-up depends on factors like cost, efficiency, environmental impact, and available equipment.
| Synthesis Route | Key Reagents/Process | Typical Yield | Typical ee% | Advantages | Disadvantages |
| Enzymatic Transamination | N-Boc-3-piperidone, Amino Donor, Transaminase | ~92% (for deprotection step)[1] | >99%[1] | Green, high selectivity, mild conditions, simple process.[1][2] | Enzyme cost and stability can be a factor. |
| From D-Glutamic Acid | D-Glutamic acid, SOCl₂, NaBH₄ | ~74-94% (step-dependent)[4] | Inherently Chiral | Avoids chiral resolution, uses inexpensive starting material.[4] | Multi-step synthesis can be complex to scale up.[4] |
| Racemic Resolution | Racemic 3-aminopiperidine, Chiral Phosphoric Acid | ~99% (resolution step)[5] | >99.5%[5] | High enantiopurity, well-established technique. | Loses at least 50% of the material as the undesired enantiomer unless a racemization/recycling process is in place. |
Visualizations
Synthesis and Quality Control Workflows
The following diagrams illustrate a typical enzymatic synthesis pathway and a logical workflow for troubleshooting common issues during scale-up.
Caption: Enzymatic synthesis of this compound.
Caption: Troubleshooting workflow for low enantiomeric excess.
Troubleshooting Guide
Problem: My reaction yield dropped significantly after scaling up from 1L to 100L.
| Potential Cause | Recommended Action |
| Inefficient Mixing | The stirrer's geometry and speed may not be adequate for the larger volume, leading to poor mass transfer. Review the power-per-volume (P/V) calculations and consider using baffles or a different impeller design to ensure homogeneity. |
| Poor Heat Transfer | The surface-area-to-volume ratio decreases upon scale-up, making it harder to control the temperature of exothermic or endothermic reactions. Ensure the pilot reactor's heating/cooling jacket is sufficient. Consider slower, controlled addition of reagents to manage heat evolution. |
| Reagent Addition Rate | Adding reagents too quickly in a large batch can create localized "hot spots" or concentration gradients, leading to side reactions. Develop a controlled addition profile based on reaction calorimetry data from the lab scale. |
| Extended Reaction Time | A longer reaction time in the pilot plant might lead to the degradation of products or intermediates. Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal endpoint. |
Problem: The enantiomeric excess (ee%) of my product is below the required specification.
| Potential Cause | Recommended Action |
| Enzyme/Catalyst Deactivation | In enzymatic reactions, ensure the pH, temperature, and substrate concentration are within the enzyme's optimal range. For chemical catalysts, check for impurities in reagents or solvents that could act as poisons. |
| Racemization | The desired (R)-enantiomer may racemize under harsh pH or high-temperature conditions during the reaction, workup, or purification. Review the stability of your product under all process conditions. |
| Ineffective Chiral Resolution | If using diastereomeric salt crystallization, the cooling rate, solvent system, and seeding strategy are critical. These parameters often need re-optimization at a larger scale to achieve efficient separation. |
| Inaccurate Analysis | Confirm that the chiral HPLC method is robust and validated. Incomplete derivatization before injection can lead to inaccurate ee% measurements.[12][14] |
Problem: I am encountering issues with product purification, such as streaking on columns or high product loss.
| Potential Cause | Recommended Action |
| Column Overloading (Chromatography) | The amount of crude product loaded onto the silica gel may be too high for the column dimensions. Maintain a proper load ratio (typically 1-5% by weight of silica). |
| Inappropriate Mobile Phase | The highly polar nature of aminopiperidines can cause streaking on silica gel. Consider adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent to improve peak shape.[15] |
| Product Precipitation | During extraction or solvent swaps, the product salt may have limited solubility, leading to precipitation and loss. Check the solubility of your product in all process solvents. |
| Distillation Issues | If purifying by vacuum distillation, ensure the vacuum is sufficiently deep and the temperature is controlled to prevent thermal degradation.[1] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrochloride via Deprotection
This protocol describes the deprotection of N-Boc protected this compound, a common final step in many synthesis routes.
-
Setup: In a well-ventilated fume hood, equip a suitable glass reactor with a mechanical stirrer, thermometer, and an addition funnel.
-
Reaction: Charge 54 g of (R)-N-Boc-3-aminopiperidine and 300 mL of a 2 M solution of HCl in ethanol into the reactor.[1]
-
Stirring: Stir the resulting slurry at room temperature. The reaction progress can be monitored by TLC or HPLC.
-
Precipitation: As the reaction proceeds, the product, this compound dihydrochloride, will precipitate as a white solid.[1] Continue stirring overnight to ensure complete reaction.
-
Isolation: Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the white solid under vacuum to a constant weight. A typical yield for this step is over 90%.[1]
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This protocol is a representative method involving pre-column derivatization to determine the ee% of this compound.
-
Sample Derivatization (Benzoylation):
-
Dissolve approximately 2.9 g of the 3-aminopiperidine sample in 40 mL of dichloromethane.[11]
-
While stirring at a controlled temperature (e.g., 38°C), slowly add 16.4 g of benzoyl chloride dropwise.[11]
-
Monitor the reaction by TLC until completion.
-
Evaporate the solvent to obtain the derivatized (R)-dibenzoyl-3-aminopiperidine.[11]
-
-
Sample Preparation: Accurately weigh and dissolve a small amount of the derivatized product in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Column: Chiralpak AD-H (or equivalent amylose-based chiral stationary phase).[13]
-
Mobile Phase: A mixture of n-heptane, isopropanol, and diethylamine (e.g., 90:10:0.05 v/v/v).[2]
-
Flow Rate: 0.5 - 1.0 mL/min.[13]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Detection: UV at 228 nm or 254 nm.[13]
-
-
Analysis: Inject the prepared sample. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas of the (R) and (S) isomers: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
References
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 4. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 5. Preparation of this compound by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Catalyst Removal in (R)-3-Aminopiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual catalysts from (R)-3-Aminopiperidine reaction mixtures. The following information is designed to ensure high product purity and meet stringent regulatory requirements for active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Which catalysts are typically used in the synthesis of this compound that require removal?
A1: The synthesis of this compound and its derivatives often involves the hydrogenation of a pyridine precursor, such as 3-aminopyridine or N-acetyl-3-aminopyridine. The most common catalysts employed for these transformations are platinum-group metals, including Rhodium (Rh) and Palladium (Pd) on various supports (e.g., carbon, alumina). Ruthenium (Ru) catalysts may also be used in related chiral amine syntheses.
Q2: Why is it challenging to remove residual catalysts from this compound reactions?
A2: The primary challenge stems from the molecular structure of this compound itself. The nitrogen atom of the piperidine ring and the primary amine group can act as strong ligands, forming stable complexes with the metal catalyst. This chelation can lead to the leaching of the catalyst into the solution, making it difficult to remove by simple filtration.
Q3: What are the regulatory limits for residual palladium and rhodium in APIs?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities. Both Palladium and Rhodium are considered oral Class 2B elements. The permitted daily exposure (PDE) for oral administration of rhodium is 100 µ g/day . For palladium, the oral PDE is also 100 µ g/day . These limits necessitate highly efficient removal methods to ensure patient safety.
Q4: What are the most common methods for removing residual catalysts?
A4: The most prevalent methods for removing residual rhodium and palladium catalysts include:
-
Adsorption onto Activated Carbon: A cost-effective method for removing a variety of metal impurities.
-
Metal Scavenging: Utilizes solid-supported reagents (scavengers) with high affinity for the specific metal catalyst.
-
Filtration: Effective for heterogeneous catalysts but may not be sufficient for leached, soluble catalyst species.
-
Crystallization: Can be an effective final purification step to exclude impurities from the crystal lattice.
Q5: How can I quantify the level of residual catalyst in my product?
A5: The most accurate and widely used technique for quantifying trace levels of metal catalysts is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . This method offers high sensitivity and is the industry standard for ensuring compliance with regulatory limits.
Troubleshooting Guides
Issue 1: High Levels of Residual Catalyst Detected After Initial Filtration
-
Possible Cause: The catalyst has leached from its solid support and is present as soluble metal complexes, likely chelated to the this compound product.
-
Solutions:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for the specific catalyst (e.g., thiol-based scavengers for palladium, or diamine/triamine-based scavengers for rhodium).
-
Activated Carbon Treatment: Pass the filtrate through a bed of activated carbon or stir the solution with activated carbon followed by filtration.
-
Optimize Solvent: A change in solvent during workup might precipitate the catalyst or weaken its coordination to the product, facilitating removal.
-
Issue 2: Significant Product Loss During Catalyst Removal
-
Possible Cause: Non-specific adsorption of the polar this compound product onto the adsorbent material, particularly activated carbon.
-
Solutions:
-
Screen Different Scavengers: Test various scavengers to identify one with high selectivity for the metal catalyst and low affinity for your product.
-
Minimize Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger required for effective catalyst removal. This can be determined through small-scale optimization experiments.
-
Modify the Solvent System: Using a solvent in which the product is highly soluble can help minimize its adsorption onto the scavenger.
-
Consider Crystallization: If product loss remains high, crystallization may be a more suitable final purification step.
-
Issue 3: Inconsistent Catalyst Removal Results Between Batches
-
Possible Cause: Variability in the form of the residual metal species (e.g., different oxidation states or coordination environments) or inconsistent work-up procedures.
-
Solutions:
-
Standardize Work-up Procedure: Ensure that all steps of the reaction work-up prior to catalyst removal are consistent across all batches.
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of metal species.
-
Pre-treatment of the Reaction Mixture: In some cases, adjusting the pH of the mixture can help to break up catalyst-product complexes before the scavenging step.
-
Quantitative Data on Catalyst Removal
Disclaimer: The following data is compiled from studies on compounds structurally similar to this compound (i.e., containing amine and piperidine functionalities) and should be used as a guideline for selecting a starting point for your own process optimization.
Table 1: Palladium Removal Efficiency
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Notes |
| Activated Carbon | 800 | ~100 | 88% | Potential for product loss due to non-specific adsorption. |
| Thiol-Based Scavenger | 800 | < 15 | > 98% | Highly effective for palladium. |
| TMT-Based Scavenger | ~2000 | < 15 | > 99% | Effective for various palladium species. |
| TMT & Activated Carbon | 2239 | 20 | ~99% | Combination can enhance removal.[1] |
Table 2: Rhodium Removal Efficiency
| Method | Initial Rh Level (ppm) | Final Rh Level (ppm) | Removal Efficiency (%) | Notes |
| Activated Carbon | 1925 | 81 | ~96% | Effective for bulk removal. |
| Diamine/Imidazole Scavenger Mix | 81 | 35 | 57% | Scavenger synergy can improve efficiency. |
| Imidazole/Triamine Scavenger Mix | 81 | 35 | 57% | Demonstrates the effectiveness of mixed scavengers. |
Experimental Protocols
Disclaimer: These are general protocols based on methods for related compounds and should be optimized for your specific reaction conditions.
Protocol 1: Catalyst Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10% by weight relative to the crude product.
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to completely remove the activated carbon. Be aware that fine carbon particles can be challenging to filter.
-
Washing: Wash the celite/carbon pad with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual catalyst content using ICP-MS.
Protocol 2: Catalyst Removal Using a Solid-Supported Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene, DCM).
-
Scavenger Selection and Addition: Select a scavenger with high affinity for your catalyst (e.g., a thiol-based scavenger for palladium or a diamine/triamine-based scavenger for rhodium). Add the solid-supported scavenger to the solution. A typical starting point is 2-10 equivalents relative to the initial catalyst loading.
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 24 hours. The optimal time and temperature will depend on the scavenger and the nature of the catalyst species.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium/rhodium content of the purified product using ICP-MS.
Visualizing the Workflow and Troubleshooting
Caption: A typical experimental workflow for the removal of residual catalysts.
Caption: A decision tree for troubleshooting common catalyst removal issues.
References
Stability issues of (R)-3-Aminopiperidine under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Aminopiperidine. The information is designed to help anticipate and resolve issues related to the compound's stability under acidic and basic conditions during experiments.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent over time, especially when working with acidic or basic solutions. What could be the cause?
A1: Inconsistent analytical results, such as decreasing peak area in chromatography or the appearance of new, unidentified peaks, may indicate degradation of this compound. This compound, a cyclic secondary amine, can be susceptible to degradation under certain pH and temperature conditions. It is crucial to establish the stability of the molecule under your specific experimental conditions. Forced degradation studies are an essential tool for understanding a compound's stability and potential degradation pathways.
Q2: What are the likely degradation pathways for this compound under acidic or basic stress?
A2: While specific public literature on the forced degradation of this compound is limited, potential degradation pathways can be inferred from its chemical structure and data on related compounds, such as the drug Alogliptin, which contains the this compound moiety. Likely degradation pathways include:
-
Acid-Catalyzed Degradation: While the piperidine ring is generally stable in acidic conditions due to the formation of a stable protonated salt, strong acidic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other complex reactions.
-
Base-Catalyzed Degradation: In the presence of a strong base and heat, degradation can occur. For Alogliptin, which contains an amide linkage to the 3-amino group of the piperidine, hydrolysis of this amide bond is a known degradation pathway under basic conditions. For unsubstituted this compound, while more stable, strong basic conditions could promote oxidation or other reactions.
-
Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
pH Control: The stability of this compound is pH-dependent. Buffering your solutions to a neutral or mildly acidic pH may help prevent base-catalyzed degradation.
-
Temperature Control: Avoid exposing the compound to high temperatures for extended periods. If heating is necessary, use the lowest effective temperature and shortest possible time.
-
Inert Atmosphere: For long-term storage of solutions or during sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Store solutions in amber vials or protect your experimental setup from light to prevent photolytic degradation.
-
Use of Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments to avoid degradation that may occur over time in stored solutions.
Q4: I am developing a stability-indicating HPLC method for a process involving this compound. Where should I start?
A4: Developing a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial. Here are the initial steps:
-
Forced Degradation Studies: Intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
-
Chromatographic Separation: Develop an HPLC method (typically reversed-phase) that can effectively separate the intact this compound from all generated degradation products. This may involve optimizing the column, mobile phase composition, pH, and gradient.
-
Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of unexpected peaks in HPLC analysis of a sample containing this compound. | Degradation of this compound under experimental conditions (e.g., acidic or basic pH, high temperature). | 1. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unexpected peaks. 2. Analyze a freshly prepared sample of this compound as a control. 3. If degradation is confirmed, adjust experimental conditions (e.g., lower temperature, use a buffer) to improve stability. |
| Decreasing assay value of this compound over time in solution. | The compound is degrading in the chosen solvent or storage conditions. | 1. Evaluate the stability of this compound in different solvents and at various pH levels and temperatures. 2. For storage, consider freezing aliquots of the solution at -20°C or -80°C. 3. Always use freshly prepared solutions for quantitative analysis. |
| Poor peak shape (e.g., tailing) for this compound in reversed-phase HPLC. | Interaction of the basic amine groups with residual silanols on the silica-based column. | 1. Adjust the mobile phase pH to be 2-3 units below the pKa of the amine groups to ensure they are fully protonated. 2. Add a competing base, such as triethylamine (0.1%), to the mobile phase to block the active silanol sites. 3. Use a column specifically designed for basic compounds (e.g., an end-capped column or a hybrid particle column). |
| Difficulty in separating this compound from its enantiomer or other chiral impurities. | The chromatographic system lacks the necessary chiral recognition capabilities. | 1. For chiral separation, a specialized chiral HPLC column is required. 2. Pre-column derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard achiral column. |
Quantitative Data on Stability
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 1 M HCl | 1 hour | 80°C | Significant | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | 80°C | Significant | [1] |
| Oxidative | 3% H₂O₂ | - | - | Significant | [1] |
| Thermal (Dry Heat) | - | 3 hours | 110°C | Not Significant | [1][2] |
| Photolytic | Sunlight | 4 hours | Ambient | Significant | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a UV or Mass Spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in methanol or water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-24 hours).
-
At specified time points, withdraw samples, cool to room temperature, and neutralize with 1 M NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period.
-
At specified time points, withdraw samples, cool to room temperature, and neutralize with 1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature or slightly elevated temperature for a defined period.
-
Monitor the reaction, and at specified time points, withdraw samples.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
At specified time points, withdraw samples. For the solid sample, dissolve it in the initial solvent to the original concentration.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample protected from light.
-
At specified time points, withdraw samples from both the exposed and control groups.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
-
Determine the percentage of degradation and identify any major degradation products, preferably using an HPLC-MS system.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical Starting Conditions for Method Development:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and increase to a high percentage (e.g., 90-95%) over 20-30 minutes to elute a wide range of compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used. For identification of degradants, an MS detector is highly recommended.
Procedure:
-
Inject the unstressed this compound sample to determine its retention time and peak shape.
-
Inject the samples from the forced degradation studies.
-
Optimize the chromatographic conditions (mobile phase composition, gradient profile, pH, flow rate, column type) to achieve adequate resolution (ideally >1.5) between the parent peak and all degradation product peaks.
-
Once satisfactory separation is achieved, validate the method according to ICH guidelines.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to HPLC Analysis of (R)-3-Aminopiperidine
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (R)-3-Aminopiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to its weak ultraviolet (UV) absorption, direct analysis of 3-aminopiperidine is challenging, often necessitating pre-column derivatization to enhance detectability. This guide explores both direct and derivatization-based approaches, offering a comprehensive look at the methodologies, performance, and experimental protocols to aid in method selection and implementation.
Performance Comparison of Chiral HPLC Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, resolution, and sample throughput. The following table summarizes key performance parameters of various published chiral HPLC methods for 3-aminopiperidine, highlighting the differences between direct analysis and various derivatization strategies.
| Method Type | Derivatization Reagent | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Retention Time (min) | Resolution (Rs) |
| Direct Analysis | None | Crownpak™ CR+ | 95:5 (v/v) HClO₄ (pH=1):MeOH | Refractive Index (RI) | (S): 3.0, (R): 3.7 | Not Reported |
| Derivatization | p-Toluene Sulfonyl Chloride (PTSC) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV (228 nm) | Not Specified | > 4.0[1] |
| Derivatization | Benzoyl Chloride (Single) | ChromTech CHIRAL-AGP | 0.015 mol/L Phosphate buffer - Isopropanol (99:1) | UV (254 nm) | Not Specified | Not Reported |
| Derivatization | Benzoyl Chloride (Double) | Glycoprotein-based (e.g., Ovomucoid) | Phosphate buffer - Acetonitrile (e.g., >5% & <15% ACN) | UV (254 nm) | Not Specified | Not Reported |
| Derivatization | Propyl Chloroformate | CHIRALCEL AS-RH | 70:30 (v/v) Water:Acetonitrile | UV (254 nm) | (S): 19.1, (R): 31.5 | Not Reported |
| Derivatization | Di-p-toluyl L-tartaric acid | GL Science Inertsil ODS-2 | 50:50 (v/v) 0.03% aq. NH₃ (pH 4.9 with AcOH):MeOH | UV (254 nm) | (S): 39.4, (R): 42.5 | Not Reported |
Featured Experimental Protocol: Chiral HPLC Analysis via PTSC Derivatization
This section details the experimental protocol for the enantiomeric analysis of this compound using pre-column derivatization with p-Toluene Sulfonyl Chloride (PTSC), a method demonstrating excellent resolution.[1]
1. Derivatization Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound dihydrochloride in a suitable solvent.
-
Reagent Addition: In the presence of a base, add p-Toluene Sulfonyl Chloride (PTSC) to the sample solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction: Allow the reaction to proceed to completion. The primary amine of 3-aminopiperidine reacts with PTSC to form a sulfonamide derivative, which contains a chromophore suitable for UV detection.
-
Quenching and Extraction (if necessary): Quench the reaction and extract the derivatized product into an organic solvent compatible with the HPLC mobile phase.
2. HPLC Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak AD-H.
-
Mobile Phase: 0.1% Diethylamine in Ethanol.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Data Analysis:
-
Integrate the peak areas of the (S)- and (R)-enantiomer derivatives.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Methodological Workflow and Logical Relationships
The following diagrams illustrate the general workflow for chiral HPLC analysis involving derivatization and the logical relationship in selecting an appropriate analytical method.
Caption: Workflow for Chiral HPLC Analysis with Derivatization.
Caption: Method Selection Logic for 3-Aminopiperidine Analysis.
References
Determining the Enantiomeric Purity of (R)-3-Aminopiperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical intermediates like (R)-3-aminopiperidine, a key building block for several drugs. This guide provides an objective comparison of common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of these methods is compared, and detailed experimental protocols are provided to assist researchers in selecting the most suitable approach for their needs.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, and NMR spectroscopy with chiral derivatizing agents.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of enantiomers on a chiral stationary phase, often after derivatization to introduce a chromophore. | Separation of volatile derivatives of enantiomers on a chiral capillary column. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum. |
| Derivatization | Often required for UV detection and to improve chromatographic separation. Common agents include benzoyl chloride and p-toluenesulfonyl chloride.[1][2] | Required to increase volatility and improve separation. Typically a two-step process of esterification and acylation.[3] | Required to convert enantiomers into diastereomers. Common agents include Mosher's acid and multi-component systems.[4][5][6] |
| Resolution | Generally provides good to excellent resolution between enantiomeric peaks.[2] | Can achieve high resolution, particularly with optimized temperature programs. | Resolution of diastereomeric signals is dependent on the chiral derivatizing agent and the magnetic field strength. |
| Analysis Time | Varies depending on the column and mobile phase, but can be relatively fast. | Typically offers rapid analysis times.[3] | The reaction to form diastereomers is usually quick, and NMR data acquisition is fast.[7][8] |
| Sensitivity | High sensitivity, especially with UV detection after derivatization.[1][9] | High sensitivity with a Flame Ionization Detector (FID).[10] | Generally lower sensitivity compared to chromatographic methods. |
| Quantification | Accurate and precise quantification based on peak area integration. | Accurate quantification based on peak area integration. | Quantification is achieved by integrating the distinct signals of the diastereomers.[7] |
| Instrumentation | Widely available in analytical laboratories. | Common in many analytical laboratories. | Requires access to an NMR spectrometer. |
| Advantages | Robust, reliable, and widely applicable. | High speed and efficiency. | Provides structural information in addition to enantiomeric excess. No physical separation of enantiomers is needed.[7] |
| Limitations | Derivatization can add complexity and potential for side reactions. | Limited to thermally stable and volatile compounds. | Lower sensitivity and potential for signal overlap. |
Experimental Workflows and Protocols
The following section details the experimental workflows and protocols for each of the discussed analytical techniques.
General Workflow for Enantiomeric Excess Determination
The overall process for determining the enantiomeric excess of this compound typically involves sample preparation, which may include derivatization, followed by instrumental analysis and data processing.
Caption: General workflow for determining the enantiomeric excess of this compound.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method involves the pre-column derivatization of 3-aminopiperidine with benzoyl chloride, followed by separation on a chiral stationary phase.[1]
Derivatization Protocol:
-
Dissolve a known amount of the 3-aminopiperidine sample in a suitable solvent (e.g., hexane).
-
Add an excess of benzoyl chloride to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 40°C).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent to obtain the dibenzoyl-3-aminopiperidine derivative.
-
Dissolve the derivative in the mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: Chiral column (e.g., glycoprotein-based).
-
Mobile Phase: A suitable mixture of organic solvent and water (e.g., water-methanol, 40:60 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
An alternative method utilizes p-toluenesulfonyl chloride (PTSC) as the derivatizing agent.[2]
Derivatization with PTSC:
-
React 3-aminopiperidine with PTSC in the presence of a base.
HPLC Conditions for PTSC Derivative:
-
Column: Chiralpak AD-H.
-
Mobile Phase: 0.1% diethylamine in ethanol.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 228 nm.
Chiral Gas Chromatography (GC) Method
This method requires a two-step derivatization process to make the analyte volatile and suitable for GC analysis.[3]
Derivatization Protocol:
-
Methylation: Add 3 N methanolic HCl to the 3-aminopiperidine sample. Heat the mixture at 100°C for 30 minutes. Cool and dry the sample.
-
Acetylation: Dissolve the residue in methylene chloride and add trifluoroacetic anhydride (TFAA). Heat at 60°C for 20 minutes.
GC Conditions:
-
Column: Chiral capillary column (e.g., CHIRALDEX G-TA).
-
Oven Temperature Program: Start at an initial temperature (e.g., 60°C), hold for 1 minute, then ramp to a final temperature (e.g., 200°C) at a rate of 2°C/min.
-
Carrier Gas: Hydrogen.
-
Detector: Flame Ionization Detector (FID).
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
This approach uses a chiral derivatizing agent to form diastereomers that can be distinguished by ¹H NMR. A common method is the use of a three-component system.[4][11]
Protocol for Diastereomer Formation:
-
Prepare a "host" solution by dissolving an equimolar amount of 2-formylphenylboronic acid and a chiral diol (e.g., (S)-BINOL) in a deuterated solvent (e.g., CDCl₃).
-
Prepare a solution of the 3-aminopiperidine sample in the same deuterated solvent.
-
In an NMR tube, mix equal volumes of the host solution and the amine solution.
-
Acquire the ¹H NMR spectrum of the mixture.
NMR Analysis:
-
The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomers formed in situ. The imino proton of the resulting iminoboronate ester complexes often provides baseline-resolved signals.[4]
Signaling Pathway for Chiral Recognition in NMR
The formation of diastereomeric complexes for NMR analysis can be visualized as a molecular recognition process.
Caption: Formation of diastereomers for enantiomeric excess determination by NMR.
This guide provides a framework for selecting and implementing a suitable analytical method for determining the enantiomeric excess of this compound. The choice of method will ultimately be guided by the specific requirements of the analysis and the resources available.
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
(R)- vs (S)-3-Aminopiperidine: A Comparative Analysis of Biological Activity in DPP-4 Inhibition
For researchers, scientists, and drug development professionals, understanding the stereochemistry of key pharmacophores is critical for designing potent and selective therapeutics. This guide provides a detailed comparison of the biological activity of (R)- and (S)-3-aminopiperidine, focusing on their well-established role as components of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.
The 3-aminopiperidine moiety is a crucial structural element in several marketed DPP-4 inhibitors. The stereochemistry at the 3-position of the piperidine ring plays a pivotal role in the molecule's ability to effectively bind to and inhibit the DPP-4 enzyme. Extensive research and the composition of approved pharmaceuticals indicate that the (R)-enantiomer is the biologically active form, or eutomer, for this specific target.
Quantitative Comparison of Biological Activity
Marketed DPP-4 inhibitors that incorporate the 3-aminopiperidine scaffold, such as alogliptin and linagliptin, are exclusively the (R)-enantiomer[2][3]. Alogliptin, for example, exists predominantly as the (R)-enantiomer (>99%) and shows little to no chiral conversion to the (S)-enantiomer in vivo[3].
| Enantiomer | Role in DPP-4 Inhibition | Potency (Illustrative) |
| (R)-3-Aminopiperidine | Eutomer (the active enantiomer) | High (e.g., IC50 of 25 nM for a derivative)[1] |
| (S)-3-Aminopiperidine | Distomer (the less active enantiomer) | Low (e.g., IC50 of 274 nM for a derivative)[1] |
Mechanism of Action: DPP-4 Inhibition Signaling Pathway
DPP-4 is a serine protease that deactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, this compound-containing drugs prevent the degradation of GLP-1 and GIP, thereby prolonging their activity, which leads to enhanced insulin secretion and improved glycemic control.
References
A Comparative Guide to Analytical Methods for the Quantification of 3-Aminopiperidine
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-aminopiperidine, a key intermediate in the synthesis of pharmaceuticals like linagliptin, is of paramount importance.[1][2] This guide provides a detailed comparison of various analytical methods for the quantification of 3-aminopiperidine, complete with experimental protocols and performance data to aid in the selection of the most suitable method for specific research needs.
Overview of Analytical Techniques
The primary analytical challenges in quantifying 3-aminopiperidine are its high polarity and lack of a strong UV chromophore, which often necessitates derivatization for detection by common techniques like HPLC-UV.[1][2] However, several methods have been developed to overcome these challenges, ranging from chromatographic to mass spectrometric techniques. This guide will focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the analysis of 3-aminopiperidine. The choice between direct analysis and derivatization depends on the available detector and the required sensitivity.
HPLC with UV Detection following Pre-column Derivatization
Due to the weak ultraviolet absorption of 3-aminopiperidine, pre-column derivatization is a common strategy to introduce a chromophore, enhancing its detectability by UV detectors.[1][2]
Experimental Protocol: Derivatization with Benzoyl Chloride
A prevalent method involves derivatization with benzoyl chloride to form N,N'-dibenzoyl-3-aminopiperidine.[1]
-
Sample Preparation: Dissolve approximately 2.9 g of the 3-aminopiperidine sample in 40 mL of an organic solvent such as toluene, hexane, or dichloromethane.
-
Derivatization Reaction: While stirring at a controlled temperature (e.g., 38-40°C), slowly add an excess of benzoyl chloride (e.g., 16.4 g). The molar ratio of 3-aminopiperidine to benzoyl chloride is typically in the range of 1:2 to 1:20.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Sample Work-up: After the reaction is complete, evaporate the solvent to obtain the derivatized product.
-
Analysis: Dissolve the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Water-Methanol (40:60, v/v)[1] |
| Detection | UV at 254 nm[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 20 µL[1] |
Other derivatizing agents reported for HPLC-UV analysis include di-p-toluyl L-tartaric acid and propyl chloroformate.[1]
HPLC with Charged Aerosol Detection (CAD) without Derivatization
A direct analysis of 3-aminopiperidine without derivatization can be achieved using a mixed-mode column combined with a Charged Aerosol Detector (CAD).[3][4][5] This method offers a simpler and faster alternative to derivatization-based methods.
Experimental Protocol
-
Sample Preparation: Dissolve the 3-aminopiperidine sample in a suitable solvent, such as methanol.
-
Analysis: Directly inject the sample solution into the HPLC system.
Chromatographic and Detection Conditions:
| Parameter | Condition |
| Column | Ion-Exchange/Reversed-Phase Mixed-mode (e.g., Trinity P1)[3] |
| Mobile Phase | Gradient elution with ammonium formate buffer and an organic solvent (e.g., acetonitrile)[3] |
| Detector | Charged Aerosol Detector (CAD)[3][4][5] |
| Evaporation Temp. | 55°C[3] |
| Gas Pressure | 62 psi[3] |
Gas Chromatography (GC) Methods
Gas chromatography is another powerful technique for the quantification of 3-aminopiperidine, particularly for assessing residual levels in active pharmaceutical ingredients (APIs).
GC with Flame Ionization Detection (FID)
A direct injection GC-FID method has been developed for the quantification of 3-aminopiperidine, avoiding the need for derivatization.[6] This approach is advantageous for in-process sample monitoring.[3]
Experimental Protocol
-
Sample Preparation: A simple dissolution of the sample containing 3-aminopiperidine in an appropriate solvent.
-
Analysis: Direct injection into the GC system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Diphenyl dimethyl polysiloxane stationary phase (e.g., 30 m x 0.53 mm ID, 5.0 µm thickness)[6] |
| Carrier Gas | Helium[6] |
| Detector | Flame Ionization Detector (FID) at 240°C[6] |
| Oven Program | Start at 200°C, hold for 2 min, then ramp at 20°C/min to a final temperature, holding for up to 11 min[6] |
Derivatization is often employed in GC to enhance the volatility and improve the peak shape of polar analytes like 3-aminopiperidine.[7]
Comparison of Quantitative Performance
The following table summarizes the reported quantitative performance data for the different analytical methods.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV (with derivatization) | 0.1 µg/mL | 0.3 µg/mL | Not Specified | Not Specified | Not Specified |
| HPLC-CAD (no derivatization) | Not Specified | < 2.73 µg/mL[4][5] | Not Specified | Higher than derivatization method[4][5] | < 2%[4][5] |
| GC-FID (direct injection) | 0.4 µg/mL (0.002% of target conc.)[6] | 1.4 µg/mL (0.007% of target conc.)[6] | 1.4 µg/mL to 45 µg/mL[6] | 99.9% - 104.4%[6] | 2.8% at LOQ, 4.7% at specification level[6] |
Method Selection Workflow
The choice of an appropriate analytical method depends on various factors including the sample matrix, required sensitivity, available instrumentation, and the need for high-throughput analysis.
Caption: Workflow for selecting an analytical method for 3-aminopiperidine quantification.
Conclusion
The quantification of 3-aminopiperidine can be effectively achieved through various analytical techniques. HPLC-based methods, particularly with derivatization for UV detection or direct analysis with CAD, are robust and widely applicable. For the analysis of residual amounts in APIs, GC-FID offers a simple and sensitive alternative. The choice of the optimal method will be guided by the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision for the accurate and reliable quantification of this important pharmaceutical intermediate.
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validating the Structure of (R)-3-Aminopiperidine: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chiral molecules like (R)-3-Aminopiperidine is a critical step in ensuring the synthesis of enantiomerically pure and effective pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as a cornerstone for unambiguous structure elucidation. This guide provides a comparative analysis of the NMR spectral data of this compound against its enantiomer, positional isomers, and a structurally similar chiral amine, supported by experimental data and protocols.
The structural integrity of a chiral molecule is paramount in drug design and discovery. This compound, a key chiral building block, requires stringent structural verification to differentiate it from its stereoisomer and other related amines. ¹H and ¹³C NMR spectroscopy provide a detailed fingerprint of the molecular structure, allowing for direct comparison and validation.
Comparative NMR Data Analysis
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. Protons or carbons in different positions within a molecule will resonate at distinct frequencies, allowing for the differentiation of isomers. While the NMR spectra of enantiomers, such as (R)- and (S)-3-Aminopiperidine, are identical in an achiral solvent, their comparison with positional isomers and other structurally related compounds reveals clear distinguishing features.
Below is a summary of the ¹H and ¹³C NMR spectral data for this compound and its alternatives.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, 400 MHz)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| This compound | H-2a, H-6a | 3.05 - 2.95 | m |
| H-2e | 2.65 - 2.55 | m | |
| H-3 | 2.80 - 2.70 | m | |
| H-6e | 2.50 - 2.40 | m | |
| H-4a, H-5a | 1.85 - 1.75 | m | |
| H-4e, H-5e | 1.65 - 1.50 | m | |
| NH/NH₂ | 1.45 | br s | |
| 2-Aminopiperidine | H-2 | 3.10 - 3.00 | m |
| H-6a | 3.00 - 2.90 | m | |
| H-6e | 2.65 - 2.55 | m | |
| H-3a, H-5a | 1.85 - 1.70 | m | |
| H-3e, H-4, H-5e | 1.60 - 1.30 | m | |
| NH/NH₂ | 1.40 | br s | |
| 4-Aminopiperidine | H-2a, H-6a | 3.10 - 3.00 | m |
| H-2e, H-6e | 2.65 - 2.55 | m | |
| H-4 | 2.75 - 2.65 | m | |
| H-3a, H-5a | 1.85 - 1.75 | m | |
| H-3e, H-5e | 1.30 - 1.20 | m | |
| NH/NH₂ | 1.25 | br s | |
| (R)-3-Aminopyrrolidine | H-2, H-5 | 3.21 - 3.05 | m |
| H-3 | 3.50 - 3.40 | m | |
| H-4 | 2.10 - 1.95 | m | |
| H-4' | 1.75 - 1.60 | m | |
| NH/NH₂ | 1.50 | br s |
Data for aminopiperidines are from the Spectral Database for Organic Compounds (SDBS). Data for (R)-3-Aminopyrrolidine is based on predicted values.
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃, 100 MHz)
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | C-2 | 55.0 |
| C-3 | 49.0 | |
| C-4 | 35.0 | |
| C-5 | 26.0 | |
| C-6 | 47.0 | |
| 2-Aminopiperidine | C-2 | 56.0 |
| C-3 | 37.0 | |
| C-4 | 26.5 | |
| C-5 | 26.0 | |
| C-6 | 47.5 | |
| 4-Aminopiperidine | C-2, C-6 | 46.0 |
| C-3, C-5 | 35.5 | |
| C-4 | 49.5 | |
| (R)-3-Aminopyrrolidine | C-2 | 53.0 |
| C-3 | 51.0 | |
| C-4 | 34.0 | |
| C-5 | 47.0 |
Data for aminopiperidines are from the Spectral Database for Organic Compounds (SDBS). Data for (R)-3-Aminopyrrolidine is based on predicted values.
The distinct chemical shifts for the carbons and protons in each isomer allow for their unambiguous identification. For instance, the chemical shift of the carbon bearing the amino group (C-3 in 3-aminopiperidine, C-2 in 2-aminopiperidine, and C-4 in 4-aminopiperidine) is a key diagnostic marker.
Experimental Protocols
Sample Preparation:
-
Dissolve approximately 10-20 mg of the amine sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: -10 to 220 ppm
Workflow for NMR-based Structure Validation
The process of validating the structure of this compound using NMR spectroscopy follows a logical workflow, from sample preparation to final data analysis and comparison.
Caption: Workflow for the validation of this compound structure using NMR.
Conclusion
The ¹H and ¹³C NMR data presented provide a robust basis for the structural validation of this compound. The distinct chemical shifts and multiplicity patterns, when compared to its positional isomers and the structurally similar (R)-3-aminopyrrolidine, offer clear and reliable differentiation. By following the outlined experimental protocols, researchers can confidently verify the identity and purity of their synthesized this compound, a crucial step in the advancement of drug development projects.
A Comparative Guide to the Efficacy of (R)-3-Aminopiperidine Derived DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of key Dipeptidyl Peptidase-4 (DPP-4) inhibitors derived from the (R)-3-aminopiperidine scaffold. This class of oral hypoglycemic agents, including sitagliptin, saxagliptin, and alogliptin, forms a cornerstone of type 2 diabetes mellitus (T2DM) management. This document synthesizes experimental data to facilitate informed decisions in research and development.
Mechanism of Action: The Incretin Effect
DPP-4 inhibitors exert their therapeutic effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[2] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, leading to improved glycemic control.[3]
In Vitro Efficacy: A Head-to-Head Look at Enzyme Inhibition
The intrinsic potency of a DPP-4 inhibitor is determined by its ability to inhibit the DPP-4 enzyme, commonly quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Inhibitor | DPP-4 IC50 (nM) | Selectivity over DPP-8 (fold) | Selectivity over DPP-9 (fold) |
| Sitagliptin | 18[4] | >2600[5] | >2600[5] |
| Saxagliptin | ~50 | >100 | >400 |
| Alogliptin | <10[5] | >10,000[5] | >10,000[5] |
Table 1: Comparative In Vitro Potency and Selectivity. Alogliptin demonstrates the highest in vitro potency and greater selectivity against the closely related proteases DPP-8 and DPP-9.[5] High selectivity is considered a desirable characteristic to minimize potential off-target effects.[6][7]
Preclinical In Vivo Efficacy: Insights from Animal Models
Animal models of T2DM are crucial for evaluating the in vivo efficacy of DPP-4 inhibitors before human trials. Key parameters assessed include the reduction of blood glucose levels in response to an oral glucose challenge.
In murine models, both alogliptin and sitagliptin have demonstrated a direct correlation between the extent of in vivo plasma DPP-4 inhibition and the magnitude of the glucose-lowering effect.[5] Studies in rodent models have shown that DPP-4 inhibitors can effectively improve glycemic control and, in some cases, preserve pancreatic β-cell mass and function.[8][9]
Clinical Efficacy: Impact on Glycemic Control in Humans
The primary measure of clinical efficacy for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c), which reflects average blood glucose levels over two to three months.
| Inhibitor | Monotherapy HbA1c Reduction (%) | Add-on to Metformin HbA1c Reduction (%) |
| Sitagliptin | 0.6 - 0.94[9][10] | 0.65 - 2.07[10] |
| Saxagliptin | ~0.5 | 0.73 - 0.83[10] |
| Alogliptin | ~0.6 | ~0.5 |
Table 2: Comparative Clinical Efficacy in Lowering HbA1c. The data indicates that all three inhibitors provide clinically meaningful reductions in HbA1c, both as monotherapy and in combination with metformin.[9][10] Meta-analyses have shown no major differences between these DPP-4 inhibitors concerning improvements in glycemic control.[11]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.
Principle: This fluorometric assay measures the cleavage of a synthetic DPP-4 substrate, Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme. The release of free AMC produces a fluorescent signal that is proportional to enzyme activity. The presence of a DPP-4 inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (DPP-4 inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound dilutions. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).
-
Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for a set duration (e.g., 30-60 minutes) at 37°C using a microplate reader.
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of a DPP-4 inhibitor on glucose tolerance in a murine model.
Principle: An oral glucose tolerance test assesses the ability of an organism to clear a glucose load from the bloodstream. In this context, it is used to determine if a DPP-4 inhibitor can improve glucose disposal.
Materials:
-
Diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice)
-
DPP-4 inhibitor test compound
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the DPP-4 inhibitor or vehicle control orally via gavage.
-
After a specified pre-treatment period (e.g., 30-60 minutes), administer a glucose solution orally via gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for both the treated and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Visualizing the Science
Caption: DPP-4 inhibitor signaling pathway.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison between Boc-protected and unprotected (R)-3-Aminopiperidine
This guide provides an objective spectroscopic comparison between the Boc-protected and unprotected forms of (R)-3-Aminopiperidine. The introduction of the tert-butyloxycarbonyl (Boc) protecting group induces significant changes in the spectral characteristics of the parent molecule. Understanding these differences is crucial for researchers in synthetic chemistry and drug development for reaction monitoring, quality control, and structural verification. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained for this compound and its N-Boc protected derivative, tert-butyl this compound-1-carboxylate. The presence of the Boc group introduces distinct signals and shifts, which are highlighted below.
Table 1: ¹H NMR Data Comparison (300 MHz, CDCl₃)
| Feature | This compound | tert-butyl this compound-1-carboxylate | Rationale for Spectral Change |
| Boc Group Protons | N/A | ~1.45 ppm (s, 9H) | Appearance of a strong singlet integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety. |
| Piperidine Ring Protons | Complex multiplets | ~1.23-1.97 ppm, ~2.56-4.00 ppm | The electron-withdrawing nature of the carbamate and steric effects from the Boc group alter the chemical environment of the ring protons, leading to significant shifts and changes in multiplet patterns. |
| Amine Protons (NH/NH₂) | Broad signals | ~7.05 ppm (br s, 2H) | The chemical shift and appearance of amine protons are highly dependent on solvent and concentration. |
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Feature | This compound | tert-butyl this compound-1-carboxylate | Rationale for Spectral Change |
| Boc Carbonyl Carbon | N/A | ~154.6 ppm | A new signal appears in the downfield region, characteristic of the carbamate carbonyl carbon. |
| Boc Quaternary Carbon | N/A | ~79.2 ppm | Signal corresponding to the quaternary carbon of the tert-butyl group. |
| Boc Methyl Carbons | N/A | ~28.1 ppm | A strong signal for the three equivalent methyl carbons of the Boc group. |
| Piperidine Ring Carbons | Signals typically between ~25-50 ppm | ~22.9, 30.9, 43.8, 48.7, 49.5, 53.7 ppm | Shifts are observed for all ring carbons. Notably, signals for carbons adjacent to the Boc-protected nitrogen may show considerable broadening due to the presence of rotamers.[1] |
Table 3: IR Spectroscopy Data Comparison (cm⁻¹)
| Feature | This compound | tert-butyl this compound-1-carboxylate | Rationale for Spectral Change |
| N-H Stretch | ~3300-3400 (primary & secondary amine) | ~3515, 3333 (primary amine) | The secondary amine N-H stretch of the piperidine ring is absent in the Boc-protected version. |
| C-H Stretch | ~2850-2960 | ~2860-2976 | Characteristic aliphatic C-H stretching vibrations are present in both compounds. |
| C=O Stretch | N/A | ~1691 cm⁻¹ | A strong, sharp absorption band appears, which is characteristic of the carbamate carbonyl group in the Boc protector.[1][2] |
Table 4: Mass Spectrometry Data Comparison
| Feature | This compound | tert-butyl this compound-1-carboxylate | Rationale for Spectral Change |
| Molecular Formula | C₅H₁₂N₂[3] | C₁₀H₂₀N₂O₂[2] | Addition of the C₅H₈O₂ moiety from the Boc group. |
| Molecular Weight | 100.17 g/mol [3] | 200.28 g/mol [2] | The molecular weight increases by 100.11 g/mol , corresponding to the mass of the Boc group. |
| [M+H]⁺ Ion | m/z 101 | m/z 201 | The mass-to-charge ratio of the protonated molecule reflects the change in molecular weight. |
Logical & Experimental Workflow
The diagram below illustrates the relationship between the unprotected and Boc-protected this compound and the spectroscopic techniques used for their characterization. The process involves the protection of one of the amine functionalities, followed by comparative analysis to confirm the successful modification and to characterize both species.
Caption: Workflow for Boc-protection and comparative spectroscopic analysis.
Detailed Methodologies
The data presented in this guide are based on standard protocols for spectroscopic analysis. The general procedures are outlined below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte (this compound or its Boc-protected derivative) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a 300 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra were acquired with a 90° pulse angle and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans were co-added to improve the signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: Carbon spectra were acquired with proton decoupling. A larger number of scans (e.g., 128 to 4096) were necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4][5]
-
Data Processing: The raw data (Free Induction Decay, FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat/Film): For liquid samples or low-melting solids, a small drop of the compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.[6]
-
Sample Preparation (Mull): For solid samples, approximately 15-20 mg of the substance was ground into a fine powder in an agate mortar. A few drops of a mulling agent (e.g., Nujol) were added and triturated to form a smooth, uniform paste. This paste was then pressed between two salt plates.[7]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to acquire the spectra.
-
Acquisition: The spectrum was typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates (or with the mulling agent) was recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting transmittance spectrum was analyzed to identify characteristic absorption bands, reported in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For electrospray ionization (ESI), the solution may be further diluted and infused directly into the source.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) was used.
-
Acquisition: The instrument was operated in positive ion mode to detect protonated molecules [M+H]⁺. The mass analyzer was scanned over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
Data Analysis: The resulting mass spectrum was analyzed to determine the m/z value of the molecular ion or the most abundant ions, confirming the molecular weight of the analyte. High-resolution mass spectrometry (HRMS) can be used for precise mass measurement to confirm the elemental composition.[8][9]
References
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of (R)-3-Aminopiperidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. (R)-3-Aminopiperidine, a chiral amine used in various synthetic applications, requires careful handling from acquisition to disposal. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with safety regulations and fostering a secure research environment.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be discharged into the sewer system or disposed of with general laboratory trash.[1][2][3] Improper disposal can lead to environmental contamination and pose risks to public health. The primary recommended method of disposal is incineration by a licensed chemical destruction facility.[1][2]
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Disposal Method | Must be disposed of as hazardous waste. | [3][5] |
| Offer to a licensed disposal company. | [6] | |
| Burn in a chemical incinerator with an afterburner and scrubber. | [2] | |
| Sewer/Drain Disposal | Prohibited. Do not let the product enter drains. | [1][2][3][4] |
| Container Disposal | Handle uncleaned containers like the product itself. | [6] |
| Containers can be triple-rinsed and offered for recycling or reconditioning. | [1] | |
| Aquatic Toxicity | Predicted Fathead minnow LC50 (96hr) for 3-Aminopiperidine is 810 mg/L. However, it is noted that some aquatic organisms may be more sensitive. | [2] |
| Environmental Fate | Estimated to not be persistent in the environment, with a low potential to bioaccumulate. However, disposal into the environment must be avoided. | [2] |
Experimental Protocols for Waste Management
While specific, validated protocols for the in-lab neutralization of this compound are not published, a general procedure for the neutralization of a secondary amine waste stream is provided below for informational purposes.
Disclaimer: This protocol is a general example and has not been validated for this compound. Before attempting any neutralization, you must consult with your institution's Environmental Health and Safety (EHS) department.[5] Any in-lab treatment of hazardous waste must be approved and performed in accordance with all applicable regulations.
General Protocol for Amine Neutralization
This procedure outlines the neutralization of a secondary amine using a weak organic acid, such as citric acid. This reaction should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound waste solution
-
1M Citric Acid solution
-
Large beaker (at least 2x the volume of the waste)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Ice bath
Procedure:
-
Place the beaker containing the this compound waste in an ice bath on a stir plate and begin stirring.
-
Slowly add the 1M citric acid solution to the stirring amine waste. The reaction is exothermic, so monitor the temperature. If the temperature increases significantly, pause the addition.
-
Periodically check the pH of the solution.
-
Continue adding citric acid until the pH is between 6.0 and 8.0.
-
Allow the solution to return to room temperature.
-
The resulting neutralized solution must still be disposed of as hazardous chemical waste through your institution's EHS program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
